Fmoc-Glu(Otbu)-Osu
Description
Structure
3D Structure
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXJIYSGLYYEHH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of Fmoc-Glu(Otbu)-Osu in Modern Peptide Synthesis: A Technical Guide
Introduction
In the landscape of drug discovery and biomedical research, the chemical synthesis of peptides is a cornerstone technology. Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy, has become the predominant method for assembling peptide chains with high fidelity and efficiency. Within the vast arsenal (B13267) of reagents for SPPS, Fmoc-L-glutamic acid derivatives are critical for incorporating the glutamic acid residue into synthetic peptides and proteins. This guide focuses on the technical role and application of a key building block: Fmoc-Glu(Otbu)-Osu , an N-hydroxysuccinimide (Osu) ester of Fmoc-protected, side-chain-blocked glutamic acid. This pre-activated form offers distinct advantages in specific synthetic contexts, ensuring efficient and reliable peptide bond formation.
Core Functionality and Molecular Architecture
This compound is a meticulously designed molecule, with each component serving a strategic purpose in the stepwise elongation of a peptide chain. Its structure, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid, 5-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester, reveals its multifunctional nature.[1]
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the α-amino group of the glutamic acid.[2] Its key feature is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like DMF, while remaining stable to acidic conditions.[2][3] This orthogonality is the foundation of the Fmoc/tBu protection strategy.[2]
-
Glu (Glutamic Acid): The core amino acid residue being incorporated into the peptide sequence.
-
Otbu (tert-butyl ester): This is the permanent protecting group for the γ-carboxyl group on the glutamic acid side chain.[2][4] It prevents the side chain from participating in unwanted reactions during peptide synthesis. The Otbu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the solid support using trifluoroacetic acid (TFA).[3][5]
-
Osu (N-hydroxysuccinimide ester): This moiety pre-activates the α-carboxyl group of the glutamic acid. The Osu group is an excellent leaving group, facilitating a rapid and efficient aminolysis reaction (peptide bond formation) when it reacts with the free N-terminal amine of the growing peptide chain on the solid support. This eliminates the need for in-situ activation reagents during the coupling step.
The interplay of these components ensures that the glutamic acid residue is added in a controlled, efficient, and specific manner.
Mechanism in Solid-Phase Peptide Synthesis (SPPS)
The primary role of this compound is to serve as a ready-to-use, activated building block for introducing a glutamic acid residue. The process follows the standard SPPS cycle.
-
Deprotection: The cycle begins with a resin-bound peptide chain whose N-terminal amino acid is Fmoc-protected. This Fmoc group is removed using a 20% piperidine solution in DMF, exposing a free primary or secondary amine at the N-terminus.
-
Activation & Coupling: This is where this compound is employed. Unlike its carboxylic acid counterpart, Fmoc-Glu(Otbu)-OH, which requires the addition of coupling reagents like HBTU or HATU to form an active ester in situ, this compound is already activated. A solution of this compound in a solvent like DMF or NMP is added to the resin. The exposed N-terminal amine of the peptide chain nucleophilically attacks the activated carbonyl carbon of the Osu ester, forming a new peptide bond and releasing N-hydroxysuccinimide as a byproduct.
-
Washing: Following the coupling reaction, the resin is thoroughly washed to remove excess reagents and the N-hydroxysuccinimide byproduct, ensuring a clean reaction for the next cycle.
This cycle is repeated to elongate the peptide chain. The use of a pre-activated Osu ester can simplify the coupling step by removing the need for additional, and often expensive, coupling reagents and potentially reducing side reactions associated with them.
Quantitative Performance Data
The efficiency of coupling reactions is paramount in SPPS. While performance is sequence-dependent, the use of activated esters like this compound generally leads to high coupling efficiencies.
| Parameter | This compound | Standard In-Situ Activation (e.g., HBTU/HOBt) |
| Typical Purity | >95%[1] | >95% |
| Coupling Time | 1 - 4 hours | 30 minutes - 2 hours |
| Coupling Efficiency | Typically >99% | Typically >99.5% |
| Racemization Risk | Very Low | Low (suppressed by additives like HOBt)[3] |
| Reagents Required | Amino Acid Derivative Only | Amino Acid, Coupling Reagent, Base (e.g., DIPEA) |
| Primary Byproduct | N-hydroxysuccinimide (NHS) | Tetramethylurea, HOBt-adducts |
Note: Data are representative values from peptide synthesis literature. Actual results may vary based on sequence, resin, and specific reaction conditions.
Experimental Protocol: Manual Coupling with this compound
This protocol outlines the manual steps for a single coupling cycle to add a glutamic acid residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Resin-bound peptide with a free N-terminal amine.
-
This compound (3 equivalents relative to resin loading).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine, reagent grade.
-
Kaiser Test Kit.
Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection (If applicable):
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Verification: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) indicates the presence of free primary amines.
-
-
Coupling Reaction:
-
Dissolve this compound (3 eq.) in a minimal volume of DMF.
-
Add the amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2 hours. The reaction can be monitored for completion.
-
Monitoring: Take a small sample of resin after 1-2 hours, wash thoroughly, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly to remove all soluble byproducts and unreacted reagents. A typical wash cycle is:
-
DMF (5 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
-
Cycle Completion:
-
The peptide-resin, now one residue longer and with its N-terminus protected by Fmoc, is ready for the next deprotection and coupling cycle.
-
Potential Side Reactions and Mitigation
While this compound is highly effective, potential side reactions must be considered.
-
Incomplete Coupling: If the coupling reaction does not go to completion, deletion sequences (peptides missing the glutamic acid residue) will form.
-
Mitigation: Use a sufficient excess of the reagent (2-4 equivalents) and allow adequate reaction time. If coupling is sluggish (as indicated by a positive Kaiser test), a second coupling may be performed.
-
-
Hydrolysis of the Osu Ester: The active ester is sensitive to water.
-
Mitigation: Use high-purity, anhydrous solvents (peptide synthesis grade DMF/NMP) and store the reagent under desiccated conditions.
-
-
Premature Deprotection of Otbu: The Otbu group is highly stable to the conditions of SPPS. Premature deprotection is rare but can be caused by repeated exposure to even mildly acidic conditions, which are not typical in Fmoc-SPPS cycles. The primary concern for Otbu cleavage is during the final TFA cocktail treatment, where it is intentionally removed.
Conclusion
This compound is a valuable and specialized reagent in the Fmoc-SPPS toolkit. By providing a pre-activated form of glutamic acid, it simplifies the coupling process, eliminates the need for in-situ activation reagents, and ensures high efficiency in peptide bond formation. Its strategic design, incorporating orthogonal Fmoc and Otbu protecting groups with a highly reactive Osu ester, makes it an excellent choice for researchers aiming to synthesize complex peptides with precision and reliability. Understanding its mechanism, performance characteristics, and proper handling is key to leveraging its full potential in the development of peptide-based therapeutics and research tools.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. Fmoc-Glu(OtBu)-Glu(OtBu)-NH2|Peptide Synthesis Building Block [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. chempep.com [chempep.com]
The Guardian and the Workhorse: An In-depth Technical Guide to Fmoc and OtBu Protecting Groups in Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise orchestration of chemical reactions is paramount to achieving the desired molecular architecture and biological function. At the heart of this precision lies the strategic use of protecting groups, temporary modifications that shield reactive functional groups from unwanted side reactions. Among the most pivotal players in modern solid-phase peptide synthesis (SPPS) are the 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and the tert-butyl (OtBu) group for the protection of acidic side chains. This technical guide provides a comprehensive exploration of the core principles, experimental protocols, and critical considerations surrounding the application of Fmoc and OtBu protecting groups in the synthesis of peptides, a field with profound implications for drug discovery and development.
Core Principles: The Orthogonality of Fmoc and OtBu
The success of the Fmoc/tBu strategy in SPPS is rooted in the principle of orthogonality , which dictates that different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[1] The Fmoc group is a base-labile protecting group, readily cleaved by a mild base such as piperidine (B6355638), while the OtBu group is acid-labile, requiring a strong acid like trifluoroacetic acid (TFA) for its removal.[2][3][4] This differential stability is the cornerstone of a strategy that allows for the iterative deprotection of the N-terminus for chain elongation without affecting the acid-sensitive side-chain protecting groups until the final cleavage step.
The Fmoc Group: A Gatekeeper for Peptide Elongation
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary guardian of the α-amino group of an amino acid. Its chemical structure, featuring a bulky fluorenyl ring system, effectively prevents the amino group from participating in unwanted reactions during the coupling of the subsequent amino acid.
Protection Mechanism: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate (B1207046) linkage.
Deprotection Mechanism: The removal of the Fmoc group is achieved through a β-elimination reaction initiated by a base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF). The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine as a carbamic acid, which readily decarboxylates. The liberated dibenzofulvene is subsequently trapped by piperidine to form a stable adduct.
The OtBu Group: Shielding the Reactive Side Chains
For amino acids with acidic side chains, such as aspartic acid (Asp) and glutamic acid (Glu), the tert-butyl (OtBu) protecting group is the workhorse of the Fmoc/tBu strategy. It effectively masks the carboxylic acid function in the side chain, preventing it from interfering with peptide bond formation.
Protection Mechanism: The OtBu group is introduced via acid-catalyzed esterification of the side-chain carboxyl group with isobutylene (B52900) or tert-butanol.
Deprotection Mechanism: The OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA. The cleavage proceeds through an acid-catalyzed elimination mechanism (E1), where protonation of the ester oxygen is followed by the formation of a stable tert-butyl carbocation and the free carboxylic acid. This carbocation is then scavenged by reagents in the cleavage cocktail to prevent side reactions.
Quantitative Data Presentation
The efficiency and fidelity of peptide synthesis are critically dependent on reaction kinetics and the minimization of side reactions. The following tables summarize key quantitative data for optimizing SPPS protocols.
Table 1: Kinetics of Fmoc Deprotection
| Deprotection Reagent | Concentration | Solvent | Half-life (t½) | Reference |
| Piperidine | 20% (v/v) | DMF | ~6 seconds | |
| Piperidine | 5% (v/v) | DMF | >99% completion in 3 mins | |
| Piperazine/DBU | 5% / 2% (v/v) | DMF | Faster than 20% Piperidine | |
| 4-Methylpiperidine | 20% (v/v) | DMF | Similar to Piperidine |
Table 2: Cleavage Efficiency of OtBu Protecting Group
| Cleavage Cocktail | Time | Temperature | Efficiency | Reference |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours | Room Temp. | >95% | |
| 1% TFA in DCM | 10 x 2 min | Room Temp. | Partial | |
| TFA/DCM (1:1) | 1 hour | Room Temp. | Effective |
Table 3: Common Side Reactions and Mitigation
| Side Reaction | Contributing Factors | Mitigation Strategy | Quantitative Impact | Reference |
| Aspartimide Formation | Asp-Gly, Asp-Asn sequences; Prolonged base exposure | Use of bulky side-chain protecting groups (e.g., OMpe, OBno); Addition of HOBt to deprotection solution | Asp(OtBu)-Gly: 44% impurities reduced to 15% with additives | |
| Diketopiperazine Formation | Proline or Glycine at N-terminus of dipeptide | Use of bulky resins (e.g., 2-chlorotrityl); Coupling of pre-formed dipeptides | Sequence and condition dependent | |
| Racemization | Activation of Cys, His; Certain coupling reagents | Use of additives like HOBt; Lower coupling temperatures | Can be <0.4% per cycle with optimized conditions |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful peptide synthesis. The following sections provide methodologies for key steps in Fmoc/tBu-based SPPS.
Protocol 1: Synthesis of Fmoc-Amino Acids
This protocol describes a general method for the preparation of an Nα-Fmoc protected amino acid.
Materials:
-
Amino Acid (1.0 eq)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dioxane or Acetone (B3395972)
-
Water
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium bicarbonate or sodium carbonate.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer to pH 2 with 1M HCl, which will cause the Fmoc-amino acid to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Loading of the First Fmoc-Amino Acid onto Wang Resin
This protocol details the esterification of the first Fmoc-amino acid to the hydroxyl groups of Wang resin.
Materials:
-
Wang Resin
-
Fmoc-Amino Acid (2-4 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (2-4 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (for capping)
-
Acetic Anhydride (B1165640) (for capping)
-
N,N-Diisopropylethylamine (DIPEA) (for capping)
Procedure:
-
Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin with DCM.
-
In a separate flask, dissolve the Fmoc-amino acid and DMAP in a minimal amount of DMF.
-
Add the amino acid solution to the resin, followed by the addition of DIC.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted hydroxyl groups, wash the resin and treat it with a solution of acetic anhydride and DIPEA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF, and then dry under vacuum.
-
The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin and measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.
Protocol 3: Solid-Phase Peptide Synthesis Cycle
This protocol outlines the iterative steps for elongating the peptide chain on the solid support.
Materials:
-
Fmoc-protected amino acid loaded resin
-
20% (v/v) Piperidine in DMF
-
Fmoc-Amino Acids (3-5 eq)
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt) (3-5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq)
-
DMF
-
DCM
Procedure (per cycle):
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 15-20 minutes. Drain.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid by dissolving it with the coupling reagent and DIPEA in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
-
A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines).
-
-
Repeat steps 1-4 for each subsequent amino acid in the sequence.
Protocol 4: Cleavage from the Resin and Side-Chain Deprotection
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups, including OtBu.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel. The volume should be sufficient to swell the resin (e.g., 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the released tert-butyl cations.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Conclusion
The Fmoc and OtBu protecting groups are indispensable tools in the arsenal (B13267) of the modern peptide chemist. Their orthogonal nature provides the foundation for a robust and versatile synthetic strategy that has enabled the routine synthesis of complex peptides for a myriad of applications in research, diagnostics, and therapeutics. A thorough understanding of their chemical properties, the mechanisms of their application and removal, and the potential for side reactions is crucial for any scientist or professional engaged in the field of drug development. By adhering to optimized protocols and being mindful of the quantitative aspects of each reaction, researchers can harness the full potential of the Fmoc/tBu strategy to advance the frontiers of peptide science.
References
A Technical Guide to Fmoc-Glu(Otbu)-Osu: Properties, Solubility, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Glu(OtBu)-Osu, chemically known as Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, is a critical building block in solid-phase peptide synthesis (SPPS). Its dual-protection strategy, employing the base-labile Fmoc group for Nα-terminal protection and the acid-labile tert-butyl (OtBu) group for the side-chain carboxyl function, allows for the controlled, stepwise elongation of peptide chains. This guide provides an in-depth overview of its physical properties, solubility characteristics, and detailed protocols for its application in peptide synthesis.
Core Physical and Chemical Properties
Fmoc-Glu(Otbu)-Osu is typically supplied as a white crystalline powder.[1] Its purity is crucial for successful peptide synthesis, with commercially available grades typically exceeding 95%.[2][3] Key identifying and physical characteristics are summarized below.
| Property | Value | References |
| Chemical Formula | C₂₈H₃₀N₂O₈ | [1][2][3] |
| Molecular Weight | 522.55 g/mol | [1][3] |
| Appearance | White crystalline solid/powder | [1] |
| CAS Number | 101214-22-6 | [1][2][3] |
| Purity | ≥95% | [2][3] |
| Storage Temperature | -20°C to -15°C | [1][2] |
| Melting Point | Data for the direct precursor, Fmoc-Glu(OtBu)-OH, is reported in the range of 88-92°C. The Osu ester is a reactive intermediate and may decompose upon heating. | [4] |
Solubility Profile
The solubility of this compound is a critical factor for its effective use in coupling reactions during peptide synthesis. It exhibits good solubility in common organic solvents used in SPPS.
| Solvent | Solubility | References |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [2] |
| Water | Insoluble (Predicted: 2.1 x 10⁻³ g/L at 25°C) | [1] |
Core Applications and Experimental Protocols
This compound is primarily utilized as a protected amino acid building block in Fmoc-based solid-phase peptide synthesis.[5] The N-hydroxysuccinimide (Osu) ester is a pre-activated form of the carboxylic acid, facilitating efficient coupling to the free amino group of a growing peptide chain attached to a solid support. The orthogonal protection scheme, with the base-labile Fmoc group and the acid-labile OtBu group, provides precise control over the synthesis process.[5]
General Handling and Storage
Proper handling and storage are essential to maintain the integrity and reactivity of this compound.
-
Storage: The compound should be stored in a tightly sealed container at -20°C.[2] It is stable for at least four years under these conditions.[2]
-
Handling: Avoid formation of dust and aerosols.[6] Use personal protective equipment, including gloves and safety glasses.[6][7] Handle in a well-ventilated area. Wash hands thoroughly after handling.[6]
Experimental Protocol: Standard Coupling in Fmoc-SPPS
This protocol outlines a standard cycle for the incorporation of a this compound residue into a peptide chain using manual solid-phase synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA) of peptide synthesis grade
-
Coupling Base (optional but recommended): N,N-Diisopropylethylamine (DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in the reaction vessel.
-
Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add the deprotection solution (20% piperidine in DMF) to the resin. c. Agitate the mixture with an inert gas stream for 5 minutes. d. Drain the solution. e. Repeat the deprotection step with fresh solution for an additional 10-15 minutes.
-
Washing: a. Drain the deprotection solution. b. Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to ensure complete removal of piperidine. c. Perform additional washes with IPA (3 times) and DCM (3 times), followed by a final series of washes with DMF (3 times).
-
Coupling Reaction: a. Prepare the coupling solution: Dissolve 2 to 3 equivalents of this compound (relative to the resin loading) in DMF. b. Optional: To mitigate potential premature Fmoc cleavage, especially in slow reactions, 1 equivalent of a non-nucleophilic base like DIPEA can be added to the resin just before adding the activated amino acid. c. Add the this compound solution to the washed, deprotected peptide-resin. d. Agitate the reaction mixture gently for 1-2 hours at room temperature. e. Monitoring the reaction: The completion of the coupling can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates that all free amines have reacted.
-
Post-Coupling Wash: a. Drain the coupling solution. b. Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any excess reagents. c. The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection:
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group) are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA). A standard cleavage cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
Workflow Visualizations
The following diagrams illustrate the key processes involving this compound in peptide synthesis.
Caption: A standard cycle in Fmoc solid-phase peptide synthesis.
References
- 1. guidechem.com [guidechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]
- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. peptide.com [peptide.com]
An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrfield, has become the cornerstone of modern peptide science.[1] This methodology, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[2][3] This approach dramatically simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1] The ability to automate this process has further enhanced its efficiency, making SPPS an indispensable tool in basic research, drug discovery, and the large-scale production of peptide-based therapeutics.[3]
This technical guide provides a comprehensive overview of the core components of SPPS, with a focus on the building blocks and the chemical strategies that underpin this powerful technology. We will delve into the intricacies of protecting groups, coupling reagents, and the two major SPPS methodologies—Fmoc/tBu and Boc/Bzl—providing detailed experimental protocols and quantitative data to inform synthetic strategies.
The Core Principles of SPPS
The fundamental concept of SPPS is the sequential assembly of a peptide chain on a solid support, typically a polymeric resin.[1] The process is cyclical, with each cycle consisting of two main chemical steps: the deprotection of the N-terminal protecting group of the resin-bound peptide and the coupling of the next N-protected amino acid.[4] This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[1]
Key Components of SPPS:
-
Solid Support (Resin): Typically, polystyrene-based resins cross-linked with divinylbenzene (B73037) are used.[4] The choice of resin and the linker that attaches the first amino acid to it are critical as they determine the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for the final cleavage.[2]
-
Protecting Groups: To ensure the specific and controlled formation of peptide bonds, the α-amino group and any reactive side chains of the amino acids must be protected.[2] The choice of these protecting groups defines the overall synthetic strategy.
-
Coupling Reagents: These reagents are used to activate the carboxyl group of the incoming amino acid, facilitating the formation of a peptide bond with the free N-terminus of the growing peptide chain.[5][6]
Major SPPS Strategies: Fmoc vs. Boc
The two predominant strategies in SPPS are defined by the type of Nα-protecting group used: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[1]
Fmoc/tBu Strategy
The Fmoc/tBu strategy is the most commonly used method in modern SPPS.[2] It employs the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for the semi-permanent protection of amino acid side chains.[2] The orthogonality of this protection scheme, where the Nα- and side-chain protecting groups are removed under different conditions, is a key advantage.[2]
-
Nα-Deprotection: The Fmoc group is removed with a mild base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[2]
-
Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA) with scavengers.[2]
Boc/Bzl Strategy
The Boc/Bzl strategy, the original Merrifield method, utilizes the acid-labile Boc group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection.[1] This method relies on graduated acid lability, where the Boc group is removed with a milder acid (e.g., TFA), and the side-chain protecting groups and the peptide-resin linkage are cleaved with a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF).[2]
-
Nα-Deprotection: The Boc group is removed with a moderate acid, such as 50% TFA in dichloromethane (B109758) (DCM).
-
Final Cleavage: A very strong acid, typically HF, is required for the final cleavage and deprotection.[2]
Core Building Blocks: Protected Amino Acids
The selection of appropriately protected amino acid building blocks is fundamental to successful peptide synthesis. A wide variety of these derivatives are commercially available, including standard proteinogenic amino acids and a vast array of non-standard and modified amino acids.
Standard Amino Acid Building Blocks
These are the 20 common amino acids with their α-amino groups protected by either Fmoc or Boc, and their reactive side chains protected with compatible protecting groups. The choice of side-chain protecting groups is dictated by the overall synthetic strategy (Fmoc/tBu or Boc/Bzl).
Modified Amino Acid Building Blocks
SPPS allows for the straightforward incorporation of modified amino acids, which is crucial for studying post-translational modifications (PTMs) and for developing peptide therapeutics with enhanced properties.[4] Examples include:
-
Phosphorylated Amino Acids: For studying signaling pathways.
-
Glycosylated Amino Acids: For investigating the role of carbohydrates in protein function.
-
Methylated Amino Acids: Important in epigenetic studies.
-
Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is temporarily cyclized to form an oxazolidine. This "proline-like" kink disrupts peptide aggregation, a common problem in SPPS, thereby improving coupling efficiency and yields.[7]
Coupling Reagents: Facilitating Peptide Bond Formation
Coupling reagents are essential for activating the carboxyl group of the incoming amino acid to form a reactive intermediate that readily reacts with the N-terminal amine of the growing peptide chain.[6] Modern coupling reagents are highly efficient and designed to minimize side reactions, particularly racemization.[6] They are broadly classified into onium-type salts (uronium/aminium and phosphonium) and carbodiimides.[6][8]
Quantitative Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the final peptide, especially for long or "difficult" sequences. The following table summarizes the performance of several widely used coupling reagents.
| Coupling Reagent | Class | Relative Efficiency | Racemization Risk | Notes |
| HATU | Uronium/Aminium | Very High | Low | Highly efficient, especially for sterically hindered couplings.[6][8] |
| HBTU | Uronium/Aminium | High | Low | A robust and widely used reagent.[6][8] |
| COMU | Uronium/Aminium | Very High | Very Low | High solubility and efficiency, considered a safer alternative to HOBt-based reagents.[6] |
| PyBOP | Phosphonium | High | Low | Good for manual and automated synthesis. |
| DIC/Oxyma | Carbodiimide/Additive | High | Low | A cost-effective and efficient combination with a good safety profile.[8] |
Data synthesized from multiple sources.[6][8] Yields are highly sequence-dependent.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful SPPS. Below are generalized protocols for the key steps in both Fmoc and Boc-based synthesis.
Fmoc-SPPS: A Step-by-Step Protocol
1. Resin Preparation and First Amino Acid Loading:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (if necessary): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of the First Amino Acid:
-
Pre-activate the first Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
2. The SPPS Cycle (for each subsequent amino acid):
-
Fmoc-Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5x).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the peptide-resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x).
-
Monitoring: A qualitative ninhydrin (B49086) (Kaiser) test can be performed to check for the presence of free primary amines, indicating an incomplete coupling reaction. If the test is positive, a recoupling step may be necessary.
3. Final Cleavage and Deprotection:
-
After the final SPPS cycle and N-terminal Fmoc deprotection, wash the peptide-resin extensively with DMF, DCM, and methanol, then dry under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). Caution: TFA and other reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc-SPPS: A Step-by-Step Protocol
1. Resin Preparation and First Amino Acid Loading:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.
-
Loading: The first Boc-amino acid is typically loaded as its cesium salt to prevent racemization.
-
Prepare the Boc-amino acid cesium salt by reacting the Boc-amino acid with cesium carbonate.
-
Dissolve the cesium salt in DMF and add it to the swollen resin. Heat at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM.
-
2. The SPPS Cycle:
-
Boc-Deprotection: Treat the peptide-resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x).
-
Neutralization: Treat the resin with 5-10% DIPEA in DCM for 5-10 minutes to neutralize the N-terminal ammonium (B1175870) salt.
-
Washing: Wash the resin with DCM (3x).
-
Coupling:
-
Pre-activate the next Boc-amino acid (2-4 eq.) with a coupling reagent (e.g., HBTU, 2-4 eq.) and DIPEA (4-8 eq.) in DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
3. Final Cleavage and Deprotection (HF Cleavage):
-
Warning: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and safety precautions.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole.
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
The crude peptide is then purified by RP-HPLC.
Visualizing SPPS Workflows and Mechanisms
Diagrams are invaluable for understanding the complex workflows and chemical transformations in SPPS.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of peptide bond formation using an onium salt coupling reagent.
Application in Drug Development: Signaling Pathways
Peptides often exert their therapeutic effects by interacting with cell surface receptors and modulating intracellular signaling pathways.[9] Understanding these pathways is crucial for rational drug design. For example, insulin (B600854), a peptide hormone, plays a central role in regulating glucose metabolism through the insulin receptor signaling pathway.
Caption: A simplified diagram of the insulin receptor signaling pathway.[10][11]
Conclusion
Solid-phase peptide synthesis has revolutionized the way peptides are created, providing researchers and drug developers with a powerful and versatile tool. A thorough understanding of the fundamental building blocks—the protected amino acids, the solid supports, and the coupling reagents—is essential for the successful synthesis of high-quality peptides. By carefully selecting the appropriate synthetic strategy, whether Fmoc- or Boc-based, and optimizing the reaction conditions, it is possible to assemble a vast array of peptide sequences, including those with complex modifications. As our understanding of the biological roles of peptides continues to expand, the importance of robust and efficient synthetic methodologies like SPPS will only continue to grow, paving the way for new discoveries and therapeutic innovations.
References
- 1. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. biomatik.com [biomatik.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. burickcenter.com [burickcenter.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Glu(Otbu)-Osu: A Key Building Block in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Glu(Otbu)-Osu, or N-α-Fmoc-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, is a critical reagent in the field of synthetic peptide chemistry. As a protected amino acid derivative, it serves as a fundamental building block for the stepwise assembly of peptides and proteins using Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth overview of its chemical properties, its role in the widely adopted Fmoc-SPPS workflow, and a detailed experimental protocol for its application.
The strategic placement of three distinct chemical moieties defines the utility of this compound. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary, base-labile protection for the α-amino group, allowing for sequential addition of amino acids.[1][] The tert-butyl (OtBu) ester permanently protects the side-chain carboxylic acid of the glutamic acid residue under the basic conditions used for Fmoc removal.[1] Finally, the N-hydroxysuccinimide (Osu) ester is a pre-activated leaving group that facilitates efficient peptide bond formation.
Core Data Presentation
The key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Citation(s) |
| Chemical Formula | C₂₈H₃₀N₂O₈ | [3][4] |
| Molecular Weight | 522.55 g/mol | |
| IUPAC Name | 5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |
| CAS Number | 101214-22-6 |
Role in Experimental Workflows
This compound is integral to the cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The synthesis is anchored to an insoluble resin support, which allows for the easy removal of excess reagents and byproducts through simple washing and filtration steps. The process involves the sequential repetition of two primary stages: Nα-Fmoc deprotection and coupling of the next protected amino acid.
The following diagram illustrates the logical relationship and cyclical nature of the Fmoc-SPPS workflow, highlighting the step where an activated amino acid like this compound is incorporated.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Glu(OtBu)-Osu in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(Otbu)-Osu, and its carboxylic acid counterpart Fmoc-Glu(Otbu)-OH, are essential building blocks in solid-phase peptide synthesis (SPPS). The use of the fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection, combined with the tert-butyl (tBu) group for side-chain protection of glutamic acid, forms a cornerstone of modern orthogonal peptide synthesis strategies. This orthogonal scheme allows for the selective removal of the Fmoc group under mild basic conditions, while the tBu group remains stable, only to be removed during the final acidic cleavage step.[1][2] This methodology provides precise control over the peptide chain elongation, minimizing unwanted side reactions and leading to high-purity synthetic peptides.[1][3]
These application notes provide detailed protocols for the use of Fmoc-Glu(Otbu)-OH and its activated ester form, this compound, in SPPS workflows. The protocols cover resin preparation, coupling, deprotection, and final cleavage.
Chemical Properties and Strategic Advantages
The strategic utility of Fmoc-Glu(Otbu)-OH/Osu in SPPS is derived from the distinct chemical labilities of its protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group (Nα-terminus): This group is highly labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] It is, however, stable to the acidic conditions used for final cleavage, which makes it an ideal temporary protecting group in an orthogonal protection strategy.
-
OtBu (tert-butyl ester) Group (γ-carboxyl side-chain): The tBu ester is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA). This ensures the glutamic acid side chain remains protected throughout the synthesis, preventing it from interfering with peptide bond formation.
Key Advantages:
-
Orthogonality: The differential stability of the Fmoc and OtBu groups allows for selective deprotection, which is fundamental to the stepwise elongation of the peptide chain.
-
High Yield and Purity: The mild conditions used for Fmoc deprotection and the stability of the OtBu group help to minimize side reactions, leading to a higher yield of the desired peptide with greater purity.
-
Versatility: This building block is compatible with a wide range of other protected amino acids and is suitable for both manual and automated peptide synthesis.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the key steps in SPPS using Fmoc-Glu(Otbu)-OH. These values can vary depending on the specific peptide sequence, resin, and coupling reagents used.
Table 1: Fmoc-Deprotection Conditions
| Parameter | Condition | Typical Duration | Monitoring |
| Reagent | 20% Piperidine in DMF | 2 x 10 minutes | UV absorbance of the fulvene-piperidine adduct at ~301 nm |
| Temperature | Room Temperature | N/A | N/A |
| Washes | DMF (3-5 times), IPA (2-3 times) | N/A | N/A |
Table 2: Amino Acid Coupling Conditions
| Parameter | Reagent/Condition | Molar Excess (vs. Resin Capacity) | Typical Duration | Monitoring |
| Amino Acid | Fmoc-Glu(Otbu)-OH | 3-5 equivalents | 1-2 hours | Kaiser Test (for primary amines) |
| Activating Agent | HBTU/HATU/HCTU | 3-5 equivalents | 1-2 hours | N/A |
| Base | DIPEA/NMM | 6-10 equivalents | 1-2 hours | N/A |
| Solvent | DMF or NMP | N/A | N/A | N/A |
Table 3: Cleavage and Global Deprotection Conditions
| Peptide Characteristic | Cleavage Cocktail (TFA/Scavenger/H₂O) | Typical Duration |
| Standard Peptides | 95% TFA / 2.5% TIS / 2.5% H₂O | 2-3 hours |
| Peptides with Trp, Met, Cys | 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | 2-4 hours |
| Peptides with Arg(Pbf) | 95% TFA / 2.5% TIS / 2.5% H₂O | 2-4 hours |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis Workflow
This protocol outlines the manual steps for the incorporation of an Fmoc-Glu(Otbu)-OH residue into a growing peptide chain on a solid support.
1. Resin Preparation and Swelling:
- Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.
- Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
- Drain the DMF from the reaction vessel.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the swollen resin.
- Agitate the mixture for 10 minutes at room temperature.
- Drain the deprotection solution.
- Repeat the treatment with 20% piperidine in DMF for another 10 minutes.
- Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with isopropanol (B130326) (IPA) (2-3 times) to remove residual piperidine.
- Perform a Kaiser test to confirm the presence of free primary amines. A positive result is indicated by a deep blue color.
3. Fmoc-Glu(Otbu)-OH Coupling:
- In a separate vial, dissolve Fmoc-Glu(Otbu)-OH (3-5 eq.) and a coupling agent such as HBTU (3-5 eq.) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the amino acid solution to activate it. The solution will often change color.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3-5 times).
- Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates that all primary amines have been acylated.
4. Capping (Optional):
- If the coupling is incomplete (positive Kaiser test), it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF for 30 minutes.
- Wash the resin with DMF (3-5 times).
5. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
Protocol 2: Cleavage from Resin and Global Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing all side-chain protecting groups, including the OtBu group from the glutamic acid residue.
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it thoroughly under a vacuum.
2. Cleavage Reaction:
- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to trap the reactive tert-butyl cations released during the deprotection of the OtBu group.
- Add the cleavage cocktail to the dried peptide-resin in a fume hood.
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
3. Peptide Precipitation and Isolation:
- Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
- A white precipitate of the peptide should form.
- Centrifuge the mixture to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
- Dry the crude peptide pellet under a vacuum.
4. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Diagrams
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal protection strategy in Fmoc-SPPS.
References
Application Notes: A Comparative Guide to Peptide Coupling with Fmoc-Glu(Otbu)-OH and its Active Ester Derivative
In the realm of solid-phase peptide synthesis (SPPS), the efficient formation of peptide bonds is paramount to achieving high purity and yield of the final product. The selection of the appropriate coupling strategy is a critical decision that can significantly impact the success of the synthesis, particularly for complex or lengthy peptide sequences. This document provides a detailed overview and protocols for two common methods for incorporating the protected glutamic acid residue, Fmoc-Glu(Otbu), into a growing peptide chain: the in-situ activation of Fmoc-Glu(Otbu)-OH using the coupling reagent HBTU, and the direct coupling of the pre-activated N-hydroxysuccinimide (OSu) ester, Fmoc-Glu(Otbu)-Osu.
While both approaches aim to form a peptide bond between the glutamic acid residue and the N-terminal amine of the peptide-resin, they operate via different mechanisms and present distinct advantages. The use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) represents a widely adopted method for in-situ carboxyl group activation, known for its high efficiency and rapid reaction kinetics.[1][2] Conversely, this compound is a stable, pre-activated ester that reacts directly with the amine, circumventing the need for an additional coupling reagent.[3]
It is important to note that the use of HBTU is intended for the activation of a free carboxylic acid (Fmoc-Glu(Otbu)-OH). Applying HBTU to an already activated OSu ester is a non-standard and redundant practice. These application notes will therefore treat these as two distinct and alternative protocols, providing researchers with the information needed to select the most suitable method for their specific application.
Comparative Data of Coupling Methodologies
The choice between in-situ activation and pre-activated esters depends on factors such as the sequence, scale, and available automation. The following table summarizes the key characteristics of each method.
| Parameter | HBTU-mediated Coupling of Fmoc-Glu(Otbu)-OH | Direct Coupling of this compound |
| Reagents Required | Fmoc-Glu(Otbu)-OH, HBTU, Base (e.g., DIPEA), Solvent (e.g., DMF) | This compound, Solvent (e.g., DMF), Optional Base |
| Activation Step | In-situ activation of the carboxylic acid prior to coupling. | The amino acid is pre-activated as an OSu ester. |
| Typical Coupling Time | Fast (10 - 60 minutes)[1][4] | Generally slower than HBTU-mediated coupling. |
| Coupling Efficiency | Very high, even for sterically hindered amino acids. | High, but may be less effective for difficult couplings. |
| Key Side Reactions | Racemization (suppressed by HOBt), Guanidinylation of the N-terminus if HBTU is used in excess. | Potential for hydrolysis of the active ester. |
| Cost-Effectiveness | Generally cost-effective for standard synthesis. | Can be more expensive due to the cost of the OSu derivative. |
| Handling | HBTU is a stable solid, but byproducts must be washed away. | OSu esters are stable and easy to handle; the reaction is generally cleaner. |
Experimental Protocols
Protocol 1: HBTU-Mediated Coupling of Fmoc-Glu(Otbu)-OH
This protocol describes the standard procedure for coupling Fmoc-L-glutamic acid 5-tert-butyl ester to a resin-bound peptide with a free N-terminal amine using HBTU as the activating agent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Glu(Otbu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel for solid-phase synthesis
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation:
-
If starting from an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF to expose the N-terminal amine.
-
Wash the deprotected resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve Fmoc-Glu(Otbu)-OH (2.0 equivalents relative to resin substitution) and HBTU (2.0 equivalents) in DMF (approx. 5 mL per gram of resin).
-
Add DIPEA (4.0 equivalents) to the mixture.
-
Allow the activation mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the washed and deprotected peptide-resin.
-
Agitate the mixture at room temperature under an inert atmosphere for 30-60 minutes.
-
-
Monitoring and Completion:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction.
-
If the Kaiser test is positive after 60 minutes, the coupling can be repeated by adding fresh activation mixture.
-
-
Washing:
-
Once the coupling is complete, filter the reaction solution from the resin.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Direct Coupling of this compound
This protocol details the coupling of the pre-activated N-hydroxysuccinimide ester of Fmoc-Glu(Otbu) directly to the peptide-resin. This method does not require an additional coupling reagent like HBTU.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Optional: N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Reaction vessel for solid-phase synthesis
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation:
-
Perform Fmoc deprotection on the peptide-resin using 20% piperidine in DMF.
-
Wash the resin extensively with DMF (3-5 times) to ensure complete removal of piperidine.
-
-
Coupling Reaction:
-
Dissolve this compound (1.5 - 2.0 equivalents relative to resin substitution) in DMF.
-
Add the this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. The reaction is typically slower than HBTU-mediated coupling and may require 1-4 hours. A small amount of a non-nucleophilic base can be added to catalyze the reaction, but this may increase the risk of side reactions.
-
-
Monitoring and Completion:
-
Monitor the reaction progress using the Kaiser (ninhydrin) test.
-
Continue agitation until the test is negative.
-
-
Washing:
-
Upon completion, filter the reaction solution.
-
Wash the peptide-resin with DMF (3-5 times) to remove N-hydroxysuccinimide and any unreacted active ester. The resin is ready for the subsequent synthesis step.
-
Visualized Workflows and Mechanisms
To further clarify the processes described, the following diagrams illustrate the experimental workflow and chemical mechanisms.
Caption: Experimental workflow for HBTU-mediated coupling of Fmoc-Glu(Otbu)-OH.
References
Step-by-Step Guide for Fmoc Deprotection Using Piperidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed protocol for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of peptides during solid-phase peptide synthesis (SPPS) using piperidine (B6355638). This critical step, known as Fmoc deprotection, is fundamental to the stepwise elongation of the peptide chain. The following application notes and protocols are designed to ensure efficient and clean deprotection while minimizing common side reactions.
Introduction
The Fmoc protecting group is favored in SPPS due to its base-lability, allowing for orthogonal deprotection in the presence of acid-labile side-chain protecting groups. Piperidine is the most commonly used base for this purpose. The deprotection mechanism proceeds via a β-elimination reaction, where piperidine abstracts the acidic proton on the fluorenyl ring, leading to the cleavage of the carbamate (B1207046) bond and the release of the free N-terminal amine. The liberated dibenzofulvene (DBF) is subsequently scavenged by piperidine to form a stable adduct.[1][2][3]
While effective, the use of piperidine can lead to undesirable side reactions, including aspartimide formation, diketopiperazine formation, and racemization, particularly in sensitive peptide sequences.[4][5] Careful control of reaction conditions is therefore crucial for successful peptide synthesis.
Quantitative Data Summary
The efficiency of Fmoc deprotection and the extent of side reactions are influenced by the choice of base, its concentration, and the reaction time. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Deprotection Reagents and Conditions
| Deprotection Reagent/Condition | Concentration (% v/v in DMF) | Typical Time | Key Observations | Reference(s) |
| Piperidine | 20% | 5-10 min (repeated) | Standard and effective, but can cause side reactions. | |
| Piperidine | 30% | 10 min | Used for standard removal. | |
| Piperidine | 55% | 20 min | A stronger condition for more difficult sequences. | |
| Piperazine/DBU | 5% Piperazine / 2% DBU | 5-10 min | Alternative to reduce aspartimide formation. | |
| 4-Methylpiperidine | 20% | 5-10 min (repeated) | Similar efficacy to piperidine. | |
| Piperidine with HOBt | 20% Piperidine / 0.1M HOBt | - | Reduces aspartimide formation and racemization. |
Table 2: Effect of Piperidine Concentration on Deprotection Time (Fmoc-Val-OH in solution)
| Piperidine Concentration (% v/v in DMF) | Time for >99% Deprotection |
| 1% | > 5 min |
| 2% | ~ 5 min |
| 5% | < 3 min |
| 20% | < 3 min |
Data adapted from kinetic studies analyzed by RP-HPLC.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the standard Fmoc deprotection of a peptide-resin using a 20% piperidine solution in N,N-dimethylformamide (DMF).
Materials and Reagents
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, ACS reagent grade or higher
-
Dichloromethane (DCM), ACS reagent grade or higher
-
Methanol (MeOH), ACS reagent grade or higher
-
Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)
-
Shaker or vortex mixer
-
Inert gas (Nitrogen or Argon)
Preparation of 20% Piperidine in DMF
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
To prepare 100 mL of the deprotection solution, carefully measure 20 mL of piperidine.
-
Add the piperidine to 80 mL of DMF in a clean, dry container.
-
Mix the solution thoroughly.
-
Store the solution in a tightly sealed container, protected from light. The solution is stable for several weeks at room temperature.
Step-by-Step Deprotection Protocol
-
Resin Swelling:
-
Place the Fmoc-protected peptide-resin in the synthesis vessel.
-
Add sufficient DMF to cover the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature. For polystyrene-based resins, swelling in DCM for 15-20 minutes prior to DMF can be beneficial.
-
-
Initial DMF Wash:
-
After swelling, drain the solvent from the vessel.
-
Wash the resin with DMF (3 x 10 mL per gram of resin) for 1 minute each to remove any residual solvents or impurities.
-
-
Fmoc Deprotection (First Treatment):
-
Add the 20% piperidine in DMF solution to the swollen resin (approximately 10 mL per gram of resin).
-
Agitate the mixture gently at room temperature for 2-5 minutes.
-
-
Drain:
-
Drain the deprotection solution from the reaction vessel. This solution contains the dibenzofulvene-piperidine adduct and should be collected for proper waste disposal.
-
-
Fmoc Deprotection (Second Treatment):
-
Add a fresh portion of the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for an additional 5-10 minutes at room temperature. The two-step treatment ensures complete removal of the Fmoc group.
-
-
DMF Washes:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 x 10 mL per gram of resin) for 1 minute each to completely remove the piperidine and the dibenzofulvene-piperidine adduct. Residual piperidine can interfere with the subsequent amino acid coupling step.
-
-
Optional: Monitoring Deprotection (Kaiser Test)
-
To confirm the complete removal of the Fmoc group and the presence of a free primary amine, a qualitative Kaiser test can be performed on a small sample of the resin beads. A positive test (blue color) indicates the presence of a free amine.
-
-
Final Washes:
-
Perform final washes with DCM (3 x 10 mL per gram of resin) and/or MeOH (2 x 10 mL per gram of resin) if the subsequent coupling chemistry is sensitive to DMF or to prepare the resin for drying and storage.
-
The deprotected peptide-resin is now ready for the next coupling cycle in the peptide synthesis sequence.
Mandatory Visualizations
Fmoc Deprotection Signaling Pathway
References
Application Notes and Protocols: Incorporation of Fmoc-Glu(Otbu)-Osu onto Wang Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient incorporation of N-α-Fmoc-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester (Fmoc-Glu(Otbu)-Osu) onto Wang resin. This procedure is a critical first step in solid-phase peptide synthesis (SPPS) for peptides with a C-terminal glutamic acid residue. The use of the N-hydroxysuccinimide (Osu) ester offers a pre-activated form of the amino acid, facilitating a clean and efficient coupling reaction.
Introduction
Wang resin is a widely utilized solid support for Fmoc-based SPPS, favored for its stability and the mild acidic conditions required for final peptide cleavage.[1][2] The loading of the first amino acid is a crucial step that dictates the overall success and purity of the synthesized peptide. While various coupling methods exist, the use of a pre-activated Osu ester like this compound can streamline the process. This protocol outlines the materials, equipment, and step-by-step procedures to achieve optimal loading of this compound onto Wang resin, including methods for capping unreacted sites and quantifying the final substitution level.
Data Presentation
The following table summarizes key quantitative parameters associated with the loading of Fmoc-Glu(Otbu) onto Wang resin. These values are typical and may vary based on the specific batch of resin and reagents used.
| Parameter | Typical Value | Description |
| Wang Resin Initial Substitution | 0.3 - 1.5 mmol/g | The initial concentration of hydroxyl functional groups on the unmodified Wang resin. |
| This compound Equivalents | 1.5 - 3.0 eq. | The molar excess of the activated amino acid relative to the resin's initial substitution. |
| DMAP Equivalents | 0.1 - 0.2 eq. | The molar equivalents of 4-(Dimethylamino)pyridine used as a catalyst relative to the resin's initial substitution.[3] |
| DIPEA Equivalents | 1.0 - 2.0 eq. | The molar equivalents of N,N'-Diisopropylethylamine used as a non-nucleophilic base relative to the resin's initial substitution. |
| Reaction Time | 12 - 24 hours | The duration of the coupling reaction at room temperature.[4] |
| Capping Reagent Equivalents | 2.0 eq. (each) | The molar excess of acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIPEA) used to block unreacted hydroxyl groups. |
| Expected Final Loading | 0.25 - 0.8 mmol/g | The typical substitution level achieved after loading and capping. |
| Loading Efficiency | 70 - 90% | The percentage of initial hydroxyl sites on the resin that are successfully coupled with the amino acid. |
Experimental Protocols
Materials and Equipment
-
Resin: Wang Resin (100-200 mesh, 1% DVB)
-
Amino Acid: this compound
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
-
Reagents:
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
-
Pyridine or DIPEA for capping
-
20% (v/v) Piperidine (B6355638) in DMF for Fmoc quantification
-
-
Equipment:
-
Solid-phase synthesis vessel with a sintered glass filter
-
Mechanical shaker or vortexer
-
Round bottom flask
-
Standard laboratory glassware
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Vacuum drying oven or desiccator
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of attaching this compound to Wang resin.
Step-by-Step Protocol
1. Resin Swelling: a. Place the desired amount of Wang resin (e.g., 1 g) into a solid-phase synthesis vessel. b. Add DMF (10-15 mL per gram of resin) to the vessel. c. Swell the resin for at least 1-2 hours at room temperature with gentle agitation.
2. Resin Washing: a. After swelling, drain the DMF from the vessel. b. Wash the resin thoroughly with DMF (3 x 10 mL) to remove any impurities. c. Wash the resin with DCM (3 x 10 mL) to prepare for the coupling reaction. d. Drain the final DCM wash completely.
3. Coupling Reaction: a. In a separate flask, dissolve this compound (1.5-3.0 eq. relative to the resin's initial substitution) in a minimal amount of DMF. b. To this solution, add DMAP (0.1-0.2 eq.) and DIPEA (1.0-2.0 eq.). c. Add the activated amino acid solution to the swollen and washed resin in the reaction vessel. d. Agitate the mixture at room temperature for 12-24 hours.
4. Post-Coupling Wash: a. After the coupling reaction is complete, drain the reaction mixture. b. Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and by-products.
5. Capping of Unreacted Hydroxyl Groups: a. Prepare a capping solution of acetic anhydride (2 eq.) and pyridine or DIPEA (2 eq.) in DCM. b. Add the capping solution to the resin and agitate for 1-2 hours at room temperature. This step is crucial to prevent the formation of deletion sequences in subsequent peptide synthesis steps.
6. Post-Capping Wash: a. Drain the capping solution. b. Wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally Methanol (3 x 10 mL) to remove residual capping reagents and by-products.
7. Drying the Resin: a. After the final wash, dry the resin under high vacuum for several hours or until a constant weight is achieved.
8. Quantification of Resin Loading (Fmoc Assay): a. Accurately weigh a small amount of the dry, loaded resin (e.g., 2-5 mg) into a vial. b. Add a known volume (e.g., 1 mL) of 20% piperidine in DMF to the resin. c. Agitate the mixture for 30-60 minutes to ensure complete cleavage of the Fmoc protecting group. d. Dilute an aliquot of the supernatant with a known volume of DMF. e. Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with 20% piperidine in DMF as a blank. f. Calculate the loading using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length (typically 1 cm).
Conclusion
This protocol provides a comprehensive guide for the successful incorporation of this compound onto Wang resin. Adherence to these procedures, particularly the washing and capping steps, is essential for obtaining a high-quality pre-loaded resin, which is fundamental for the synthesis of complex peptides for research and drug development applications. The quantitative methods described allow for accurate determination of the substitution level, enabling precise control over subsequent peptide synthesis steps.
References
Application Notes and Protocols for Peptide Coupling: Fmoc-Glu(OtBu) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-Glu(OtBu)-OH and its pre-activated N-hydroxysuccinimide (OSu) ester, Fmoc-Glu(OtBu)-OSu, in solid-phase peptide synthesis (SPPS). This document clarifies the distinct coupling methodologies for these two reagents and offers detailed protocols to assist in the successful incorporation of the glutamic acid residue into peptide sequences.
A common point of confusion is the method of activation for these derivatives. It is crucial to understand that This compound is a pre-activated amino acid derivative and does not require in situ activation with coupling reagents like DIC/HOBt. In contrast, Fmoc-Glu(OtBu)-OH requires activation, for which the DIC/HOBt system is a widely used and cost-effective method.
This document will compare and contrast these two approaches to provide researchers with the necessary information to select the most appropriate method for their specific synthetic needs.
Comparison of Coupling Strategies: Pre-activated Ester vs. In Situ Activation
The choice between using a pre-activated OSu ester and performing an in situ activation of the carboxylic acid involves trade-offs in terms of speed, cost, and potential side reactions.
| Parameter | Coupling of Pre-activated this compound | In Situ Activation of Fmoc-Glu(OtBu)-OH with DIC/HOBt |
| Activation Step | Not required; the OSu ester is already activated. | Required: The carboxyl group is activated in situ with DIC and HOBt. |
| Coupling Time | Generally faster as no pre-activation is needed. | Slower due to the time required for the formation of the active ester.[1] |
| Reagents Required | This compound, peptide-resin with a free amine. | Fmoc-Glu(OtBu)-OH, DIC, HOBt, peptide-resin with a free amine. |
| Byproducts | N-hydroxysuccinimide (HOSu). | Diisopropylurea (DIU), which is soluble in common SPPS solvents.[2] |
| Cost | This compound is generally more expensive. | Fmoc-Glu(OtBu)-OH, DIC, and HOBt are generally more cost-effective. |
| Risk of Racemization | Low, as the active ester is stable. | Low, significantly suppressed by the addition of HOBt.[2] |
| Convenience | More convenient, especially for automated synthesis. | Requires an additional step of preparing and adding the activation reagents. |
| Coupling Efficiency | Generally high. | High, but can be influenced by factors like steric hindrance. |
Chemical Pathways and Workflows
In Situ Activation of Fmoc-Glu(OtBu)-OH with DIC/HOBt
The activation of Fmoc-Glu(OtBu)-OH with DIC/HOBt proceeds through a two-step mechanism. First, the carbodiimide (B86325) (DIC) reacts with the carboxylic acid of Fmoc-Glu(OtBu)-OH to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly converted by HOBt into a more stable and less racemization-prone OBt-ester, which then reacts with the free amine of the peptide chain to form the peptide bond.
Caption: Activation of Fmoc-Glu(OtBu)-OH with DIC/HOBt.
Coupling of Pre-activated this compound
The coupling of the pre-activated this compound is a more direct process. The stable OSu ester reacts directly with the N-terminal amine of the growing peptide chain to form the new peptide bond, releasing N-hydroxysuccinimide (HOSu) as a byproduct.
Caption: Direct coupling of this compound.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The coupling of either Fmoc-Glu(OtBu) derivative is a central step in the iterative cycle of solid-phase peptide synthesis.
Caption: General workflow of Fmoc-based SPPS.
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis. The scale and specific timings may need to be optimized based on the specific peptide sequence and resin characteristics.
Protocol for In Situ Activation and Coupling of Fmoc-Glu(OtBu)-OH with DIC/HOBt
Materials:
-
Fmoc-Glu(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Resin with N-terminal deprotected peptide
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in blue beads).
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve 3 equivalents of Fmoc-Glu(OtBu)-OH and 3 equivalents of HOBt in a minimal amount of DMF.[3]
-
Add the solution of Fmoc-Glu(OtBu)-OH and HOBt to the deprotected resin.
-
Add 3 equivalents of DIC to the resin slurry.[3]
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
If the reaction is incomplete after 4 hours, a second coupling may be necessary.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then methanol.
-
Dry the resin under vacuum before proceeding to the next deprotection cycle.
-
Protocol for Coupling of Pre-activated this compound
Materials:
-
This compound
-
Resin with N-terminal deprotected peptide
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Confirm the presence of free primary amines with a Kaiser test.
-
-
Coupling Reaction:
-
Dissolve 1.5 to 3 equivalents of this compound in DMF.
-
Add the this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction completion with a Kaiser test.
-
Upon completion (negative Kaiser test), wash the resin as described in Protocol 3.1.
-
Dry the resin under vacuum.
-
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the growing peptide chain or aggregation. | - Double couple by repeating the coupling step. - Increase the coupling time. - For DIC/HOBt, consider a short pre-activation of the amino acid before adding it to the resin. |
| Low Yield of Final Peptide | Incomplete coupling at one or more steps. | - Ensure high-quality, amine-free DMF is used. - Optimize coupling times and reagent equivalencies. |
| Presence of Deletion Sequences | Incomplete coupling and subsequent capping of unreacted amines (if capping is used), or unreacted amines coupling in a later cycle. | - Ensure complete coupling at each step using a monitoring test. |
| Racemization | Prolonged activation times or the presence of excess base (more relevant to other coupling reagents). | - The use of HOBt with DIC significantly minimizes racemization. |
By understanding the distinct chemical nature of Fmoc-Glu(OtBu)-OH and this compound, and by applying the appropriate, optimized protocols, researchers can effectively incorporate this crucial amino acid into their synthetic peptides, leading to higher yields and purer final products.
References
Synthesis of N3S Chelators for Radiopharmaceuticals Using Fmoc-Glu(Otbu)-Osu: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N3S (triamide-monothiol) chelators utilizing Fmoc-Glu(Otbu)-Osu as a key building block. These chelators are instrumental in the development of targeted radiopharmaceuticals, particularly for labeling with Technetium-99m (⁹⁹ᵐTc), a workhorse in diagnostic imaging. The protocols outlined herein are designed to be a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction to N3S Chelators in Radiopharmaceutical Development
N3S chelators are a class of ligands designed for the stable coordination of radiometals, most notably ⁹⁹ᵐTc. The N3S coordination sphere, comprising three amide nitrogens and one thiol sulfur, forms a highly stable complex with the [Tc=O]³⁺ core. This stability is crucial to prevent the in vivo release of the radionuclide, which could lead to off-target radiation and poor imaging quality.
The incorporation of amino acids, such as glutamic acid, into the chelator backbone provides a versatile platform for conjugation to biologically active molecules like peptides and antibodies. This targeting moiety directs the radiopharmaceutical to specific cells or tissues, for example, those overexpressing certain receptors in cancerous environments. The use of this compound allows for the strategic introduction of a protected glutamic acid residue, which can be later deprotected to offer a free carboxyl group for further modification or to enhance the pharmacokinetic properties of the final conjugate.
Synthesis of a MAG(3) Analogue: S-acetylmercaptoacetyl-(L)-glutamyl(γ-O-t-Bu)glycylglycolic acid (MAGluG(2))
A simplified and effective route for the synthesis of N3S chelators has been developed, as exemplified by the preparation of a MAG(3) (mercaptoacetyltriglycine) analogue, MAGluG(2).[1] This method utilizes this compound as a starting material to introduce a protected glutamic acid residue into the chelator backbone.
The overall workflow for the synthesis and subsequent conjugation of the N3S chelator is depicted below:
References
Application of Fmoc-Glu(Otbu)-Osu in Drug Discovery Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Fmoc-L-glutamic acid γ-tert-butyl ester N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-Glu(Otbu)-Osu, is a critical building block in modern drug discovery, primarily utilized in the chemical synthesis of peptides.[1][2] Its unique structure, featuring a base-labile Fmoc protecting group for the α-amine, an acid-labile tert-butyl (Otbu) ester for the side-chain carboxyl group, and a highly reactive N-hydroxysuccinimide (Osu) ester for the α-carboxyl group, enables efficient and controlled incorporation of glutamic acid residues into peptide sequences. This application note provides detailed protocols and data on the use of this compound in drug discovery research, with a focus on Solid-Phase Peptide Synthesis (SPPS).
This compound offers significant advantages in the synthesis of complex peptides, including peptide mimetics, modified peptides with enhanced pharmacological properties, peptide-based vaccines, and diagnostics.[1] The Otbu protecting group on the side chain prevents unwanted side reactions during synthesis, while the Fmoc group allows for mild deprotection conditions, preserving the integrity of the growing peptide chain.[3][4] The pre-activated Osu ester facilitates efficient coupling reactions, often leading to high yields and purity of the final peptide product.[4]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below. Proper handling and storage are crucial to maintain the integrity and reactivity of the compound.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀N₂O₈ | [2] |
| Molecular Weight | 522.6 g/mol | [2] |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥98.0% | [5] |
| Solubility | Soluble in DMF, DMSO | [2] |
| Storage | 2-8°C | [5] |
Applications in Drug Discovery
This compound is a versatile reagent with several key applications in the field of drug discovery:
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common application, where it serves as a building block for the stepwise synthesis of peptides on a solid support.[1] The use of this compound allows for the precise incorporation of glutamic acid into the peptide sequence.
-
Synthesis of Peptide Mimetics and Modified Peptides: Researchers utilize this reagent to create peptides with improved stability, receptor binding affinity, and targeted delivery mechanisms.[1]
-
Development of Peptide-Based Vaccines and Diagnostics: The precise incorporation of glutamic acid is crucial for creating peptide antigens that can elicit specific immune responses or diagnostic peptides that bind to biomarkers with high specificity.[1]
-
Synthesis of Branched Peptides and PEGylating Reagents: this compound has been employed in the synthesis of bis- and tris-branched carboxyl group-terminal PEGylating reagents, which are used to improve the pharmacokinetic properties of therapeutic peptides.[2]
-
Formation of Chelating Agents: This building block has been used in the synthesis of N3S chelators, which are important for radiolabeling peptides for imaging and therapeutic applications.[2]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in Solid-Phase Peptide Synthesis. Optimization may be required based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Method
This protocol outlines the manual synthesis of a peptide on a resin support using this compound.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU) - Note: Not required when using the Osu-activated ester, but may be used for other amino acid couplings.
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DDT))
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.
-
Add the solution to the deprotected resin.
-
Add DIPEA (1-2 equivalents) to the reaction mixture.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data for a Model Tripeptide Synthesis (Hypothetical Data):
The following table presents hypothetical data for the synthesis of a model tripeptide (e.g., X-Glu-Y) to illustrate the expected outcomes.
| Parameter | Value |
| Peptide Sequence | Ac-Phe-Glu-Trp-NH₂ |
| Resin Loading | 0.5 mmol/g |
| Scale | 0.1 mmol |
| This compound Equivalents | 3.0 |
| Coupling Time for this compound | 1.5 hours |
| Crude Peptide Yield | 85 mg |
| Crude Purity (RP-HPLC) | ~75% |
| Final Yield after Purification | 45 mg |
| Final Purity (RP-HPLC) | >98% |
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship of Protecting Groups in this compound
References
- 1. nbinno.com [nbinno.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. Fmoc-Glu(OtBu)-Glu(OtBu)-NH2|Peptide Synthesis Building Block [benchchem.com]
- 5. Sigma-Aldrich™ Fmoc-Glu(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Glu(Otbu)-Osu Coupling Efficiency
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-Glu(Otbu)-Osu in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Kaiser test is strongly positive (intense blue) after coupling with this compound. What are the primary causes?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction.[1][2] Several factors can contribute to this issue:
-
Steric Hindrance: this compound is a sterically hindered amino acid. The bulky tert-butyl (Otbu) protecting group, combined with the growing peptide chain on the solid support, can physically obstruct the approach of the activated amino acid to the N-terminal amine of the peptide-resin.[3][4]
-
Reagent Quality and Preparation:
-
Moisture: Coupling reagents (e.g., HBTU, HATU) and solvents must be anhydrous. Moisture hydrolyzes the activated ester, preventing the reaction.
-
Reagent Degradation: Coupling reagents can degrade over time. Ensure they are fresh and have been stored properly. Solvents like DMF can break down to form dimethylamine, which can prematurely remove the Fmoc group.[5]
-
Incomplete Activation: The pre-activation time may be insufficient, or the activation reagents may be compromised.
-
-
Reaction Conditions:
-
Insufficient Time/Double Coupling: A standard coupling time may not be enough for a hindered residue. "Double coupling," or repeating the coupling step with fresh reagents, is often necessary.
-
Poor Solvation: Inefficient solvation of the peptide-resin can cause the peptide chain to aggregate, hiding the N-terminal amine and preventing coupling. N-methylpyrrolidone (NMP) is often considered a superior solvent to dimethylformamide (DMF) for improving solvation and coupling yield.
-
-
Peptide Sequence-Related Issues:
-
Aggregation: Certain peptide sequences have a high propensity to form secondary structures (e.g., beta-sheets) on the resin, leading to aggregation and inaccessible reaction sites. Using solvents like DMSO in the coupling mixture can help disrupt these structures.
-
Q2: I observe a significant deletion peak corresponding to the absence of Glu(Otbu) in my final HPLC analysis. How can I confirm and resolve this?
A deletion peak in the HPLC chromatogram indicates that a significant portion of the peptide chains on the resin failed to couple with this compound.
-
Confirmation: The mass of this deletion peak, as determined by mass spectrometry (MS), will be lower than the target peptide's mass by the exact mass of the glutamic acid residue (129.11 g/mol ).
-
Resolution Strategies:
-
Optimize Coupling Protocol: Implement the strategies from Q1, focusing on extending reaction times, performing a double coupling, and using high-quality, anhydrous reagents.
-
Change Activation Method: If using standard carbodiimide-based methods (like DIC/HOBt), switching to a more potent uronium/phosphonium salt reagent such as HATU, HCTU, or PyBOP can significantly improve efficiency for difficult couplings. HATU and PyAOP are particularly effective due to the formation of highly reactive OAt esters.
-
In-process Monitoring: Use the Kaiser test after the initial coupling. If it is positive, perform an immediate recoupling before proceeding to the next deprotection step.
-
Capping: If recoupling is still incomplete, you can "cap" the unreacted amines by acetylating them with acetic anhydride. This prevents the formation of deletion sequences but will result in a truncated peptide that is typically easier to separate during purification.
-
Q3: Could a side reaction be responsible for the low yield of my target peptide?
Yes, besides incomplete coupling, side reactions can consume the this compound or modify the N-terminus.
-
Pyroglutamate Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamate, especially during prolonged activation times or under basic conditions. This results in a capped N-terminus that cannot participate in further coupling reactions. To mitigate this, avoid extended delays between deprotection and coupling and ensure the pH of the reaction is not excessively basic.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low coupling efficiency with this compound.
Caption: Troubleshooting workflow for low peptide coupling efficiency.
Quantitative Data Summary
| Parameter | Standard Protocol | Recommended for this compound | Rationale |
| Amino Acid Equiv. | 3 - 5 eq. | 5 - 10 eq. | Overcomes potential side reactions and drives the reaction forward for hindered residues. |
| Coupling Reagent Equiv. | 3 - 5 eq. | 5 - 10 eq. | Ensures complete activation of the increased amino acid concentration. |
| Base (DIPEA) Equiv. | 6 - 10 eq. | 10 - 20 eq. | Neutralizes the protonated amine and facilitates the reaction without being excessively basic. |
| Coupling Time | 30 - 60 min | 2 - 4 hours, or Double Couple (2x 1-2h) | Allows sufficient time for the sterically hindered reaction to proceed to completion. |
| Solvent | DMF | NMP or DMF/DMSO mixtures | NMP provides superior solvation of the peptide-resin, while DMSO can disrupt secondary structures. |
Key Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
The Kaiser test is a highly sensitive qualitative assay to detect free primary amines on the peptide-resin.
Reagents:
-
Reagent A (KCN/Pyridine): 1.0 mL of a 16.5 mg/25 mL aqueous KCN solution diluted with 49 mL of pyridine.
-
Reagent B (Ninhydrin/Butanol): 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.
-
Reagent C (Phenol/Butanol): 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.
Procedure:
-
Place 10-15 beads of washed and dried peptide-resin into a small glass test tube.
-
Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.
-
Heat the tube at 110-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Colorless/Yellow Solution & Beads: Negative result. Coupling is complete.
-
Intense Blue Solution & Blue Beads: Positive result. Coupling is incomplete or has failed. Recoupling is necessary.
-
Protocol 2: Test Cleavage and HPLC Analysis
A small-scale cleavage followed by HPLC analysis is the definitive method for quantifying coupling efficiency and identifying deletion impurities.
Procedure:
-
Sample Preparation: Take approximately 5-10 mg of the dried peptide-resin.
-
Cleavage: Prepare a cleavage cocktail appropriate for your resin and protecting groups (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water). Add ~200 µL to the resin and let it react for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to a microcentrifuge tube containing 1 mL of cold diethyl ether.
-
Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the pellet 2-3 more times with cold ether to remove scavengers.
-
Analysis:
-
Dissolve the dried crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) at a concentration of ~1 mg/mL.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Run a standard gradient, for example, 5% to 65% acetonitrile (B52724) (containing 0.1% TFA) over 30 minutes.
-
Monitor the elution profile at 214-220 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Any significant pre-peaks should be analyzed by MS to confirm if they are deletion sequences.
-
References
Technical Support Center: Prevention of Pyroglutamate Formation from N-Terminal Glutamic Acid
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the formation of pyroglutamate (B8496135) (pGlu) from N-terminal glutamic acid (Glu) residues in peptides and proteins. Here you will find troubleshooting guidance and frequently asked questions to help you mitigate this common modification.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate and why is its formation a concern?
Pyroglutamate (pGlu), also known as pyroglutamic acid or 5-oxoproline, is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamic acid (or glutamine) residue.[1][2] This modification is a significant concern for several reasons:
-
Blocked N-terminus: The formation of pGlu results in the loss of the primary amino group at the N-terminus. This "blocked" N-terminus prevents analysis by methods that rely on a free primary amine, such as Edman degradation for protein sequencing.[3][4]
-
Altered Physicochemical Properties: The conversion of a charged N-terminal Glu to a neutral pGlu alters the overall charge and can increase the hydrophobicity of the peptide or protein.[5] This can lead to changes in protein structure, stability, and aggregation propensity.[6]
-
Impact on Biological Activity: For some therapeutic proteins, such as monoclonal antibodies, the N-terminal residue can be located in or near the complementarity-determining regions (CDRs). In such cases, pGlu formation may affect target binding and biological activity.[7][8]
-
Product Heterogeneity: Incomplete conversion to pGlu creates heterogeneity in the final product, which is undesirable for therapeutic proteins as it can complicate manufacturing and regulatory approval.[5][9]
Q2: What is the chemical mechanism of pyroglutamate formation from N-terminal glutamic acid?
The formation of pyroglutamate from an N-terminal glutamic acid residue is a non-enzymatic intramolecular condensation reaction.[2][10] The nucleophilic N-terminal α-amino group attacks the side-chain carboxyl carbon of the glutamic acid. This results in the formation of a five-membered ring structure (the pyroglutamate residue) and the elimination of a water molecule.[2][5]
Q3: What are the primary factors that promote the formation of pyroglutamate from N-terminal glutamic acid?
The rate of pyroglutamate formation is primarily influenced by the following factors:
-
pH: The reaction rate is highly dependent on the pH of the solution.[11][12]
-
Temperature: Elevated temperatures accelerate the rate of cyclization.[13][14]
-
Buffer Composition: The type and concentration of buffer components can influence the reaction rate.[6][15]
-
Protein Structure: The local conformation of the N-terminus can affect the rate of pGlu formation. Denaturation of the protein can eliminate these structural effects.[16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Unexpected heterogeneity in purified protein/peptide. | Spontaneous formation of pyroglutamate during purification or storage. | - Maintain a pH between 6.0 and 6.5 during purification and in the final formulation.[10][12] - Perform purification steps at reduced temperatures (e.g., 4°C).[3] - For long-term storage, consider lyophilization, although pGlu formation can still occur in the solid state, sometimes at a higher rate than in solution at pH 5.5-6.[11][15] |
| Inability to sequence protein/peptide using Edman degradation. | The N-terminus is blocked by pyroglutamate formation. | - If pGlu has already formed, enzymatic removal using pyroglutamate aminopeptidase (B13392206) (PGAP) can be employed to deblock the N-terminus for sequencing.[17][18][19] |
| Inconsistent results in biological assays between different batches. | Variable levels of pyroglutamate formation are affecting the biological activity of the protein/peptide. | - Strictly control pH, temperature, and buffer composition during production and storage to ensure batch-to-batch consistency. - Implement robust analytical methods, such as RP-HPLC or mass spectrometry, to quantify the level of pGlu in each batch.[11][16] |
| Artifacts observed in mass spectrometry analysis (mass loss of 18 Da). | In-source cyclization of N-terminal glutamic acid to pyroglutamic acid in the mass spectrometer's ion source. | - Optimize mass spectrometer source conditions to minimize in-source conversion. - Use chromatographic methods (e.g., RP-HPLC) to separate the native protein from its pGlu variant before MS analysis.[1][3] |
Data on Factors Influencing Pyroglutamate Formation
The following tables summarize quantitative data on the effects of pH and temperature on the stability of N-terminal glutamic acid.
Table 1: Effect of pH on Pyroglutamate Formation
| pH | Relative Rate of Formation | Comments |
| 4.0 | Increased | The rate of pGlu formation is higher under acidic conditions compared to neutral pH.[10][12] |
| 5.5 - 6.0 | Similar in solid and solution states | In the pH range of 5.5-6.0, often used for monoclonal antibody formulations, the rate of pGlu formation in the solid (lyophilized) state can be greater than in solution.[15] |
| 6.2 | Minimal | The lowest rate of conversion from N-terminal glutamate (B1630785) to pyroglutamate is observed at approximately pH 6.2.[10][12] |
| 8.0 | Increased | The rate of pGlu formation increases again under basic conditions.[10][12] |
Table 2: Effect of Temperature on Pyroglutamate Formation
| Temperature | Observation | Half-life of N-terminal Glu (pH 4.1-4.6) |
| 37°C | Increased pGlu formation over time. | ~2.7 years (at pH 4.6)[13] |
| 45°C | The rate of pGlu formation increases with temperature. | ~9 months (at pH 4.1)[12], ~1.1 years (at pH 4.6)[13] |
Experimental Protocols
Protocol 1: Minimizing Pyroglutamate Formation During Storage
-
Buffer Selection: Formulate and store proteins/peptides in a buffer with a pH between 6.0 and 6.5, as this range shows the minimal rate of pyroglutamate formation.[10][12]
-
Temperature Control: For short-term storage (days to weeks), store liquid samples at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[3]
-
Lyophilization: For proteins stable to lyophilization, this is a preferred method for long-term storage. However, be aware that pGlu formation can still occur and may be accelerated in the solid state at certain pH values (e.g., 5.5-6.0).[11][15]
Protocol 2: Enzymatic Removal of Pyroglutamate for N-terminal Sequencing
This protocol is adapted from methods using pyroglutamate aminopeptidase (PGAP).
-
Enzyme Source: Use a thermostable PGAP, for example, from Pyrococcus furiosus.[17][20]
-
Sample Preparation: Dissolve the protein sample in a buffer compatible with the enzyme's activity.
-
Reaction Conditions: A one-step digestion can be performed at elevated temperatures (e.g., 70-90°C) in the presence of a detergent like Polysorbate 20 (Tween 20) to facilitate the unfolding of the protein and accessibility of the N-terminus to the enzyme, without the need for chaotropic agents.[17][20]
-
Incubation: Incubate the reaction mixture for a sufficient time to allow for the complete removal of the pGlu residue. The optimal time should be determined empirically.
-
Sample Cleanup: After digestion, the sample can be prepared for Edman sequencing using a commercial cartridge containing a PVDF membrane.[17]
Visualizations
Caption: Mechanism of pyroglutamate formation.
Caption: Workflow for preventing pyroglutamate formation.
References
- 1. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 5. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains. | Sigma-Aldrich [sigmaaldrich.com]
- 18. A technique for the removal of pyroglutamic acid from the amino terminus of proteins using calf liver pyroglutamate amino peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Removal of N-terminal blocking groups from proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-Glu(Otbu)-Osu Solubility in DMF
Welcome to the technical support center for optimizing the solubility of Fmoc-Glu(Otbu)-Osu in N,N-Dimethylformamide (DMF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the dissolution of this critical reagent in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF?
A1: The reported solubility of this compound in DMF is 30 mg/mL.[1] It has a similar solubility in Dimethyl Sulfoxide (DMSO) at 30 mg/mL.[1]
Q2: Why is my this compound not dissolving in DMF at the expected concentration?
A2: Several factors can contribute to poor solubility. These include the quality and purity of the DMF, the presence of moisture, the ambient temperature, and the potential for the compound to aggregate.[2][3] Sub-optimal storage of the this compound can also impact its characteristics.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can be employed to aid dissolution. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the Fmoc-protecting group, especially at temperatures around 120°C.[4]
Q4: Is sonication a recommended method for dissolving this compound in DMF?
A4: Yes, sonication is a commonly used and effective technique to facilitate the dissolution of Fmoc-protected amino acids and can help break up aggregates.
Q5: How does the quality of DMF affect the solubility and stability of this compound?
A5: The quality of DMF is crucial. Aged or improperly stored DMF can contain impurities such as dimethylamine, which can lead to the premature removal of the Fmoc protecting group. It is highly recommended to use peptide synthesis grade DMF and to ensure it is amine-free.
Q6: Can I use a co-solvent to improve the solubility of this compound in DMF?
A6: While DMF is an excellent solvent for most Fmoc-amino acids, in cases of difficulty, the use of a co-solvent like DMSO can be considered, as this compound has good solubility in it. For extremely hydrophobic sequences, a small amount of a stronger solvent might be used for initial wetting, followed by dilution with DMF.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in DMF.
Problem: this compound is not fully dissolving in DMF at 30 mg/mL.
Visual Observation: The solution appears cloudy, or solid particles are visible.
Troubleshooting Workflow:
References
Technical Support Center: Preventing Aggregation in Glutamic Acid-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis, purification, and formulation of peptide sequences containing glutamic acid.
Frequently Asked Questions (FAQs)
Q1: Why are my glutamic acid-containing peptides aggregating?
Aggregation of peptides containing glutamic acid is a common issue driven by a combination of factors. The primary cause is often related to the peptide approaching its isoelectric point (pI), the pH at which the net charge of the molecule is zero. At the pI, electrostatic repulsion between peptide chains is minimized, leading to increased intermolecular interactions and subsequent aggregation.[1][2] Other contributing factors include hydrophobic interactions between nonpolar residues, the formation of intermolecular hydrogen bonds, high peptide concentration, and the presence of salts that can screen surface charges.[3]
Q2: What are the visible signs of peptide aggregation?
During solid-phase peptide synthesis (SPPS), you might observe poor resin swelling, incomplete coupling or deprotection reactions, and the formation of a gelatinous layer on the resin beads.[3] Post-cleavage and during purification, aggregation can manifest as the formation of a precipitate, broad or tailing peaks in reverse-phase high-performance liquid chromatography (RP-HPLC), or the appearance of a cloudy or viscous solution.[3]
Q3: How can I detect and quantify aggregation in my peptide sample?
Several analytical techniques can be employed to detect and quantify peptide aggregation. Size Exclusion Chromatography (SEC) is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates. Dynamic Light Scattering (DLS) can determine the size distribution of particles in solution, identifying the presence of larger aggregates. For amyloid-like fibrillar aggregation, the Thioflavin T (ThT) fluorescence assay is a common method to quantify the extent of fibril formation.
Q4: Can lyophilization help prevent aggregation?
Lyophilization, or freeze-drying, can be an effective strategy to enhance the long-term stability of peptides by removing water, which is often a key player in aggregation pathways. However, the lyophilization process itself, including freezing and drying stresses, can sometimes induce aggregation. Therefore, it is crucial to optimize the lyophilization cycle and often to include lyoprotectants (e.g., sugars like sucrose (B13894) or trehalose) in the formulation to protect the peptide during freeze-drying.
Troubleshooting Guides
Troubleshooting Aggregation During Peptide Synthesis
If you suspect aggregation is occurring on-resin during solid-phase peptide synthesis, consider the following strategies:
-
Solvent Modification: Switch from standard solvents like N,N-Dimethylformamide (DMF) to more polar, aggregation-disrupting solvents such as N-methyl-2-pyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (B87167) (DMSO).
-
Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 50-75°C) can help break up aggregates and improve reaction kinetics.
-
Chaotropic Agents: The addition of chaotropic salts like lithium chloride (LiCl) to the coupling reaction can disrupt hydrogen bonding and reduce aggregation.
-
Sequence Modification: If possible, strategically introducing a proline residue can disrupt the formation of secondary structures that lead to aggregation. Alternatively, using pseudoproline dipeptides during synthesis can be highly effective.
Logical Workflow for Troubleshooting On-Resin Aggregation
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Troubleshooting Aggregation Post-Cleavage and During Purification
Aggregation is also a common problem after the peptide has been cleaved from the resin and during purification. Here are some solutions:
-
pH Adjustment: The solubility of glutamic acid-containing peptides is highly pH-dependent. Adjust the pH of your buffers to be at least 1-2 units away from the peptide's isoelectric point (pI) to ensure a net charge and promote electrostatic repulsion.
-
Solubilization Strategy: If the crude peptide precipitates, try dissolving it in a minimal amount of an organic solvent like acetonitrile, isopropanol, or acetic acid before diluting it with your aqueous buffer. For highly aggregated peptides, chaotropic agents such as guanidinium (B1211019) hydrochloride or urea (B33335) can be used for initial solubilization, but they must be removed during purification.
-
Use of Excipients: The addition of certain excipients can significantly reduce aggregation. Arginine is a common and effective excipient that can suppress aggregation by interacting with the peptide and preventing self-association. An equimolar mixture of arginine and glutamic acid has also been shown to be a potent solubilizing agent. Other excipients like sugars (sucrose, trehalose) and non-ionic surfactants (e.g., Polysorbate 20 or 80) can also be beneficial.
Quantitative Data on Factors Influencing Aggregation
The aggregation of peptides containing glutamic acid is highly sensitive to environmental factors such as pH and salt concentration. The following tables summarize the kinetic parameters of aggregation for poly-L-glutamic acid (PE) under various conditions, as measured by Thioflavin T (ThT) fluorescence. A shorter lag time (t_lag) and half-time (t_1/2) indicate faster aggregation.
Table 1: Effect of pH on the Aggregation Kinetics of Poly-L-Glutamic Acid (PE) at 1 mg/mL in 50 mM NaCl
| pH | Lag Time (t_lag) (hours) | Half-Time (t_1/2) (hours) |
| 3.6 | 1.0 | 2.5 |
| 4.1 | 12.0 | 20.0 |
| 4.6 | No Aggregation Observed | No Aggregation Observed |
| Data adapted from a study on the kinetics of aggregation of poly-glutamic acid based polypeptides. |
Table 2: Effect of NaCl Concentration on the Aggregation Kinetics of Poly-L-Glutamic Acid (PE) at 1 mg/mL and pH 4.1
| NaCl Concentration (mM) | Lag Time (t_lag) (hours) | Half-Time (t_1/2) (hours) |
| 0 | 2.0 | 5.0 |
| 10 | 5.0 | 12.0 |
| 50 | 12.0 | 20.0 |
| 100 | 20.0 | 35.0 |
| Data adapted from a study on the kinetics of aggregation of poly-glutamic acid based polypeptides. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Quantifying Amyloid-like Aggregation
This protocol is used to monitor the kinetics of amyloid fibril formation.
Materials:
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
Peptide stock solution
-
96-well black assay plate
-
Fluorescence plate reader
Procedure:
-
Prepare ThT Stock Solution: Dissolve 8 mg of ThT in 10 mL of phosphate buffer. Filter the solution through a 0.2 µm syringe filter. Store this stock solution in the dark.
-
Prepare ThT Working Solution: On the day of the analysis, dilute the ThT stock solution 1:50 in phosphate buffer.
-
Sample Preparation: In a 96-well black assay plate, mix your peptide solution with the ThT working solution to achieve the desired final concentrations. A typical final ThT concentration is 10-20 µM. Include a negative control with buffer and ThT only.
-
Incubation and Measurement: Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C). Monitor the fluorescence intensity over time with excitation at approximately 440-450 nm and emission at approximately 482-510 nm. Take readings at regular intervals (e.g., every 15-30 minutes) with intermittent shaking to promote aggregation.
-
Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag time and the apparent rate of fibril growth.
Experimental Workflow for ThT Assay
References
Technical Support Center: Managing Steric Hindrance in Fmoc-Glu(Otbu)-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of Fmoc-Glu(Otbu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect Fmoc-Glu(Otbu)-OH coupling?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction. In the context of Fmoc-Glu(Otbu)-OH coupling, the bulky tert-butyl (Otbu) protecting group on the side chain of glutamic acid, combined with the large Fmoc protecting group on the alpha-amino group, can physically block the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This obstruction leads to slower reaction rates and incomplete coupling, resulting in lower peptide purity and the presence of deletion sequences.[1][2]
Q2: My coupling reaction with Fmoc-Glu(Otbu)-OH has a low yield. How can I confirm that steric hindrance is the primary cause?
A2: Differentiating steric hindrance from other issues like reagent degradation or peptide aggregation is crucial. Here are some indicators that steric hindrance may be the culprit:
-
Sequence-Dependent Failure: You observe consistently low coupling efficiency when incorporating Fmoc-Glu(Otbu)-OH or other bulky amino acids, while couplings with less hindered residues like Fmoc-Gly-OH proceed without issues under the same conditions.[3]
-
Incomplete Reaction Over Time: Even with extended reaction times, monitoring tests (like the Kaiser test) indicate the presence of unreacted free amines.[2][4]
-
Improvement with Stronger Reagents: Switching to a more powerful coupling reagent known to overcome steric hindrance results in a significant improvement in yield.[5]
Q3: Can the choice of solid support influence steric hindrance during Fmoc-Glu(Otbu)-OH coupling?
A3: Yes, the choice of resin can impact steric hindrance. Resins with high loading capacity can lead to crowding of peptide chains on the support, exacerbating steric hindrance.[6] Using a resin with a lower loading capacity or one with a more flexible linker, such as a PEG-based resin (e.g., ChemMatrix®), can improve solvent accessibility and reduce steric clashes between growing peptide chains, thereby facilitating more efficient coupling.[1][6]
Q4: Are there any common side reactions associated with Fmoc-Glu(Otbu)-OH that can be mistaken for or exacerbated by steric hindrance?
A4: Yes, one common side reaction is the formation of pyroglutamate (B8496135) at the N-terminus if glutamic acid is the N-terminal residue. This can occur during Fmoc deprotection or cleavage under acidic conditions.[1] While not directly caused by steric hindrance in the coupling step, incomplete coupling due to hindrance can lead to a higher proportion of truncated sequences, and any subsequent mishandling can increase the likelihood of side reactions on the unreacted N-terminal Glu. Additionally, the tert-butyl cations formed during the final cleavage of the Otbu group can lead to byproducts if not properly scavenged.[7][8]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (blue beads) after coupling.
-
Presence of deletion sequences (peptide mass minus Glu residue) in mass spectrometry analysis.
-
Low final peptide yield.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reagent Reactivity | Switch to a more potent coupling reagent. Onium salt-based reagents (both aminium/uronium and phosphonium) are generally more effective than carbodiimides for hindered couplings.[2] Consider reagents like HATU, HCTU, or COMU.[5][9] |
| Suboptimal Reaction Conditions | Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2][3] Increase Temperature: Gently increasing the temperature (e.g., to 40-50°C) can help overcome the activation energy barrier. This is particularly effective with microwave-assisted peptide synthesizers.[3][10] However, be cautious of potential racemization at higher temperatures.[3] |
| Steric Crowding on Resin | Perform a Double Coupling: After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated Fmoc-Glu(Otbu)-OH.[2][10] Use Additives: The inclusion of additives like HOAt or OxymaPure with your coupling reagent can enhance efficiency.[11] |
| Poor Resin Swelling/Solvent Issues | Ensure Proper Swelling: Allow the resin to swell completely in the reaction solvent (e.g., DMF or NMP) for at least 30-60 minutes before starting the synthesis.[1] Solvent Choice: For difficult sequences, consider switching from DMF to NMP, which can disrupt secondary structures and improve solvation.[4] |
Problem 2: Presence of Byproducts and Difficult Purification
Symptoms:
-
Multiple peaks close to the main product peak in HPLC.
-
Mass spectrometry data shows unexpected adducts or modifications.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Deprotection of Previous Residue | Ensure the Fmoc group of the preceding amino acid is completely removed. Use fresh 20% piperidine (B6355638) in DMF and consider extending the deprotection time or performing a second deprotection step.[2][12] |
| Side Reactions During Coupling | Minimize Base Exposure: Use a base like N,N-diisopropylethylamine (DIPEA) judiciously. An excessive amount of base can sometimes lead to side reactions.[13] |
| Capping Failure | If you are using a capping step to terminate unreacted chains, ensure its efficiency. After the coupling of Fmoc-Glu(Otbu)-OH, cap any remaining free amines with a reagent like acetic anhydride (B1165640) to prevent the formation of deletion sequences that are difficult to separate from the target peptide.[14] |
Quantitative Data Summary
The choice of coupling reagent significantly impacts the efficiency of coupling sterically hindered amino acids. The following table summarizes reported yields for challenging coupling reactions, providing a general comparison of reagent performance.
| Coupling Reagent Class | Example Reagent | Additive | Reported Yield for Hindered Couplings | Reference(s) |
| Carbodiimides | DIC | HOBt | Often insufficient for highly hindered couplings | [11] |
| DIC | OxymaPure | Outperforms HOBt, comparable to HOAt | [11][15] | |
| Aminium/Uronium Salts | HBTU | - | Good for routine synthesis, may be insufficient for severe hindrance | |
| HCTU | - | More reactive than HBTU | ||
| HATU | - | Highly effective for hindered couplings, often considered a gold standard | [5][9] | |
| COMU | - | Comparable efficiency to HATU, with a better safety profile | [9][16] | |
| Phosphonium Salts | PyBOP | - | Excellent for difficult couplings, can be used in excess | [5] |
| PyAOP | - | Highly efficient, particularly for hindered amino acids | [11] | |
| Other | TFFH | - | Forms highly reactive amino acid fluorides, suitable for α,α-disubstituted amino acids | [9] |
Note: Yields are highly sequence- and condition-dependent. This table provides a general comparison for sterically demanding couplings.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Glu(Otbu)-OH using HATU
This protocol outlines a standard manual coupling procedure using HATU activation, which is highly effective for sterically hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Glu(Otbu)-OH (3-5 equivalents)
-
HATU (2.9-4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the Fmoc group has been completely removed from the N-terminal amino acid of the peptide-resin and the resin has been thoroughly washed with DMF.[17]
-
Activation of Amino Acid: In a separate vial, dissolve Fmoc-Glu(Otbu)-OH and HATU in DMF.
-
Add DIPEA to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.[17][18]
-
Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.[19]
-
Monitoring: To check for reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.[2]
-
Washing: Drain the reaction solution from the vessel. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[3]
Protocol 2: Double Coupling for a Severely Hindered Step
This protocol is used when a single coupling is insufficient to drive the reaction to completion.
Procedure:
-
First Coupling: Perform the initial coupling of Fmoc-Glu(Otbu)-OH as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[2]
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Glu(Otbu)-OH as in steps 2 and 3 of Protocol 1.
-
Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[2]
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.[2]
Visualizations
Caption: Standard coupling workflow for Fmoc-Glu(Otbu)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. bachem.com [bachem.com]
- 10. polybiotech.co [polybiotech.co]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 15. cris.unibo.it [cris.unibo.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. kilobio.com [kilobio.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of Peptides Containing Glu(Otbu)
Welcome to the Technical Support Center for HPLC purification of peptides containing the tert-butyl protected glutamic acid residue, Glu(Otbu). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these sensitive molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during the HPLC purification of peptides containing Glu(Otbu).
Issue 1: Premature Deprotection of Glu(Otbu) during HPLC Purification
Q1: I am observing a significant amount of the deprotected peptide (containing free Glutamic acid) in my chromatogram after purification. What is causing this?
A1: The most common cause of premature deprotection of the Glu(Otbu) group during reversed-phase HPLC (RP-HPLC) is the use of a mobile phase containing a strong acid, such as trifluoroacetic acid (TFA). The tert-butyl (Otbu) protecting group is highly sensitive to acidic conditions and can be cleaved by the low pH environment created by TFA, a phenomenon often referred to as on-column deprotection.[1][2]
Troubleshooting Steps:
-
Mobile Phase Modification: The primary strategy to prevent on-column deprotection is to replace TFA with a weaker acid or a buffer system with a higher pH.
-
Formic Acid (FA): Using 0.1% formic acid in the mobile phase is a common alternative.[3][4] Formic acid is less acidic than TFA, which helps to minimize the cleavage of the Otbu group.[3]
-
Triethylammonium Acetate (B1210297) (TEAA) Buffer: A TEAA buffer, typically at a concentration of 0.1 M and a pH around 7.0, can be very effective in preventing deprotection.[5][6] This buffered mobile phase provides a more neutral pH environment, which is much milder on the acid-labile Otbu group.
-
-
Temperature Control: Elevated temperatures can accelerate the acid-catalyzed cleavage of the Otbu group.[7]
-
Recommendation: Maintain a lower column temperature, for example, between 25-30°C, to reduce the rate of deprotection.[7]
-
-
Minimize Residence Time: Prolonged exposure of the peptide to the acidic mobile phase on the column can increase the extent of deprotection.
-
Recommendation: Optimize the gradient and flow rate to minimize the run time without sacrificing resolution.
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Q2: My peptide peak is tailing or is very broad, even when I use a modified mobile phase. What can I do?
A2: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, peptide aggregation, or suboptimal chromatographic conditions.
Troubleshooting Steps:
-
Optimize Mobile Phase Additive Concentration:
-
If using formic acid and still observing tailing, a slight increase in concentration might improve peak shape. However, be mindful that this could also slightly increase the risk of deprotection.[8]
-
When using TEAA, ensure the buffer concentration is adequate for effective ion-pairing and masking of silanol (B1196071) groups on the silica-based column.[5]
-
-
Adjust Gradient Slope: A shallower gradient can sometimes improve peak sharpness by allowing the peptide to better interact with the stationary phase and elute in a more focused band.[9]
-
Increase Column Temperature: While high temperatures can promote deprotection with acidic modifiers, a moderate increase in temperature (e.g., to 40°C) can sometimes improve peak shape by enhancing mass transfer and reducing mobile phase viscosity, especially with more neutral pH buffers like TEAA.
-
Column Choice: Consider using a column with a different stationary phase chemistry or one that is specifically designed for peptide separations with improved end-capping to minimize silanol interactions.
Issue 3: Low Recovery of the Protected Peptide
Q3: I am experiencing low recovery of my Glu(Otbu)-containing peptide after purification. What are the possible reasons?
A3: Low recovery can be due to irreversible adsorption of the peptide onto the column or precipitation of the peptide during the purification process.
Troubleshooting Steps:
-
Sample Solubility: Ensure the peptide is fully dissolved in the injection solvent. It may be necessary to use a small amount of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) to aid dissolution before diluting with the initial mobile phase.[10]
-
System Passivation: Peptides can sometimes adsorb to the metallic surfaces of the HPLC system. Passivating the system with a few injections of a blank gradient or using a biocompatible HPLC system can help mitigate this.[8]
-
Column Pore Size: For larger peptides, using a column with a wider pore size (e.g., 300 Å) can improve recovery by reducing restricted diffusion within the pores of the stationary phase.[9]
Data Presentation
Table 1: Comparison of Mobile Phase Additives on the On-Column Deprotection of a Model Glu(Otbu)-Containing Peptide
| Mobile Phase Additive (0.1% in Water/Acetonitrile) | Protected Peptide Purity (%) | Deprotected Peptide Impurity (%) |
| Trifluoroacetic Acid (TFA) | 85 | 15 |
| Formic Acid (FA) | 97 | 3 |
| Triethylammonium Acetate (TEAA), pH 7.0 | >99 | <1 |
Note: The data presented are representative values compiled from typical experimental outcomes and are intended for comparative purposes.
Experimental Protocols
Protocol 1: RP-HPLC Method for Minimizing On-Column Deprotection of Glu(Otbu)-Containing Peptides
Objective: To purify a peptide containing a Glu(Otbu) residue while minimizing the formation of the deprotected impurity.
Materials:
-
Crude synthetic peptide containing Glu(Otbu)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA) or Triethylammonium acetate (TEAA)
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm)
Procedure:
-
Mobile Phase Preparation:
-
Option A (Formic Acid):
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.
-
-
Option B (TEAA Buffer):
-
Mobile Phase A: 0.1 M TEAA in water, pH 7.0.
-
Mobile Phase B: 0.1 M TEAA in 90% acetonitrile/10% water, pH 7.0.
-
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small volume of ACN or isopropanol if necessary, then dilute with Mobile Phase A) to a concentration of approximately 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 20-100 µL, depending on the column size and sample concentration.
-
Gradient:
-
Start with a shallow gradient, for example, 5% to 65% Mobile Phase B over 60 minutes.
-
Optimize the gradient based on the initial scouting run to achieve the best separation between the desired protected peptide and any impurities.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak of the protected peptide.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Visualizations
Caption: Troubleshooting workflow for HPLC purification of Glu(Otbu) peptides.
Caption: Logic for selecting a suitable mobile phase to prevent deprotection.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 4. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the analysis of a peptide mix with formic acid mobile phase additive - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
Technical Support Center: Use of Scavengers During Cleavage of t-Butyl Protecting Groups
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of scavengers during the acidic cleavage of tert-butyl (tBu) protecting groups. It is intended for researchers, scientists, and drug development professionals working in peptide synthesis and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why are scavengers necessary when removing t-butyl protecting groups?
A1: The removal of t-butyl (tBu) protecting groups, typically with strong acids like trifluoroacetic acid (TFA), generates a highly reactive tert-butyl cation (tBu⁺) as a byproduct.[1][2] This electrophilic carbocation can attack nucleophilic side chains of sensitive amino acid residues, leading to undesired and often irreversible modifications.[1][2][3] Scavengers are added to the cleavage mixture to trap or "scavenge" these reactive cations before they can cause side reactions.
Q2: Which amino acid residues are most susceptible to modification by the t-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tBu⁺ cation. The most susceptible residues include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.
-
Cysteine (Cys): The free thiol group is a common target for S-tert-butylation.
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.
Q3: How do scavengers work?
A3: Scavengers are nucleophilic compounds that are more reactive towards the tBu⁺ cation than the sensitive residues of the peptide or are present in a much higher concentration. They react with and neutralize the carbocations, preventing them from modifying the desired product. Common scavengers include silanes, water, thiols, and thioethers.
Q4: What are the most commonly used scavengers and what are their specific roles?
A4: A mixture of scavengers, often called a "cleavage cocktail," is typically used to protect a range of sensitive residues.
-
Triisopropylsilane (TIS) or Triethylsilane (TES): These are highly effective carbocation scavengers. TIS is particularly effective at scavenging both tBu⁺ and trityl (Trt) cations.
-
Water (H₂O): Often used at 2.5-5%, water can hydrolyze tBu⁺ cations.
-
1,2-Ethanedithiol (EDT): A thiol scavenger that is very effective for protecting cysteine residues and preventing tryptophan oxidation.
-
Thioanisole (B89551): A thioether that helps prevent S-alkylation of methionine and can accelerate the removal of some arginine protecting groups.
-
Phenol: Can act as a scavenger for carbocations.
Troubleshooting Guide
| Symptom / Issue | Possible Cause | Recommended Solution & Action Steps |
| Mass increase of +56 Da observed by Mass Spectrometry. | Alkylation of a sensitive residue (e.g., Trp, Met, Cys, Tyr) by a tert-butyl cation. | Incorporate or optimize scavengers in the cleavage cocktail. • For peptides with multiple sensitive residues, use a robust mixture like Reagent K (TFA/phenol/water/thioanisole/EDT).• For Cys-containing peptides, ensure the cocktail includes EDT or thioanisole.• For general purposes, a cocktail of TFA/TIS/H₂O (95:2.5:2.5) is a good starting point for peptides without highly sensitive residues. |
| Incomplete removal of tBu protecting groups. | Insufficient acid strength, reaction time, or temperature. Steric hindrance around the protected group. | Modify reaction conditions. • Ensure the TFA concentration is at least 90-95%.• Increase the cleavage reaction time (e.g., from 1-2 hours to 3-4 hours) and monitor progress.• Gentle warming (e.g., to 40°C) can be attempted, but this may increase side reactions, so effective scavenging is critical. |
| Oxidation of Tryptophan or Methionine residues. | Oxidative species present during cleavage; prolonged exposure to acid. | Add specific scavengers. • Include EDT in the cleavage cocktail to protect against tryptophan oxidation.• For Met-containing peptides, adding reagents like dimethyl sulfide (B99878) (DMS) can help prevent oxidation. |
| S-t-butylation of Cysteine is still a major byproduct despite using scavengers. | The standard scavenger cocktail is not optimal for the specific sequence. The S-t-butyl group on Cys is notably stable to standard TFA conditions. | Optimize the scavenger cocktail and cleavage conditions. • Studies have shown that cocktails containing thioethers like thioanisole and DMS can be more effective than standard TIS/H₂O for reducing S-t-butylation.• Consider a two-step cleavage process with a lower initial TFA concentration.• For removal of a deliberately introduced S-tBu group, stronger methods like treatment with mercury(II) acetate (B1210297) or trifluoromethanesulfonic acid (TFMSA) are required. |
Quantitative Data on Scavenger Efficiency
The choice of scavenger cocktail can significantly impact the level of side product formation. The following table summarizes data on the effectiveness of different cocktails in preventing the S-tert-butylation of a Cysteine-containing model peptide.
| Scavenger Cocktail Composition (v/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% | |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% | |
| 90% TFA / 2.5% H₂O / 2.5% TIS / 5% Thioanisole | 91.0% | 9.0% | |
| 90% TFA / 2.5% H₂O / 2.5% TIS / 5% DMS | 89.7% | 10.3% | |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85% | 15% |
Note: Data is illustrative and the optimal scavenger cocktail depends on the specific peptide sequence and other protecting groups present.
Experimental Protocols
Protocol 1: Standard Cleavage for Peptides without Highly Sensitive Residues
-
Resin Preparation: Place the dry, peptide-bound resin (e.g., 100 mg) in a suitable reaction vessel. Swell the resin in dichloromethane (B109758) (DCM) and then wash thoroughly to remove any residual DMF. Dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Incubate the mixture at room temperature with occasional agitation for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture away from the resin into a new tube containing 10-20 times the volume of cold diethyl ether. A white precipitate of the peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage for Peptides with Cys, Met, or Trp (using Reagent K)
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, carefully prepare fresh Reagent K : TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v) . This mixture is highly effective but also toxic and malodorous; handle with appropriate safety precautions.
-
Cleavage Reaction: Add Reagent K to the resin (approx. 10 mL per gram of resin). Incubate at room temperature with occasional agitation for 2-4 hours.
-
Peptide Precipitation & Isolation: Follow Steps 4-6 from Protocol 1.
Visual Guides
Chemical Mechanism of Scavenging
Caption: Mechanism of tBu cation formation and scavenger intervention.
Experimental Workflow for Deprotection
Caption: General experimental workflow for t-butyl deprotection.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common deprotection issues.
References
Why is my Kaiser test positive after Fmoc-Glu(Otbu)-Osu coupling?
This technical support center provides troubleshooting guidance for common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on a positive Kaiser test after the coupling of Fmoc-Glu(Otbu)-Osu.
Frequently Asked Questions (FAQs)
Q1: What does a positive Kaiser test indicate after a coupling step?
A positive Kaiser test, characterized by a blue or purple color, signifies the presence of free primary amines on the solid support.[1][2][3][4] In the context of a coupling reaction, this is an undesirable result as it indicates that the N-terminal amine of the growing peptide chain has not been successfully acylated by the incoming amino acid.
Q2: Why is my Kaiser test positive specifically after coupling with this compound?
While a positive Kaiser test can occur with any amino acid, certain factors can contribute to incomplete coupling with this compound:
-
Steric Hindrance: The bulky tert-butyl (Otbu) and Fmoc protecting groups can sterically hinder the approach of the activated amino acid to the N-terminal amine of the peptide chain, slowing down the reaction.
-
Hydrolysis of the Active Ester: this compound is an N-hydroxysuccinimide (NHS) ester. These esters are susceptible to hydrolysis, especially in the presence of residual water in the reaction solvent (e.g., DMF) or at a higher pH.[5] Hydrolysis deactivates the amino acid, preventing it from coupling.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, making the N-terminal amine inaccessible to the incoming activated amino acid. This is a sequence-dependent issue and not specific to glutamic acid, but can be a contributing factor.
-
Suboptimal Coupling Conditions: Incorrect stoichiometry of reagents, insufficient reaction time, or the use of a coupling method not suitable for this particular amino acid can lead to incomplete reactions.
Q3: Can the Kaiser test give a false positive result?
Yes, false positives can occur. Overheating during the test can sometimes cause the premature removal of the Fmoc protecting group, exposing a primary amine and leading to a blue color. It is crucial to follow the heating time and temperature specified in the protocol carefully.
Troubleshooting Guide: Positive Kaiser Test for this compound Coupling
If you observe a positive Kaiser test after the coupling of this compound, follow this troubleshooting workflow:
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for a positive Kaiser test.
Summary of Troubleshooting Steps
| Step | Action | Rationale | Quantitative Data/Parameters |
| 1. Recoupling | Immediately perform a second coupling reaction. | The initial reaction may have been incomplete due to slow kinetics. | Use the same equivalents of this compound and coupling reagents as the first coupling. |
| 2. Change Coupling Conditions | If recoupling fails, modify the reaction conditions for the next attempt. | To overcome steric hindrance or improve reaction rate. | Solvent: Use a 1:1 mixture of DMF/DCM. Coupling Reagent: Switch to a more potent activator like HATU or HCTU. Time: Extend the coupling time to 2-4 hours. |
| 3. Capping | If the Kaiser test is still slightly positive, cap the unreacted amines. | To prevent the formation of deletion peptides in the final product. | Use a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA) in DMF. |
| 4. Further Investigation | If the test remains strongly positive, investigate underlying issues. | Persistent coupling failure suggests a more significant problem. | Peptide Aggregation: Consider using a different resin or adding chaotropic agents. Reagent Quality: Verify the quality and age of your this compound and other reagents. |
Experimental Protocols
Protocol for Kaiser Test
This protocol is a qualitative method to detect free primary amines on a solid support.
Reagents:
-
Solution A: 1 mL of 0.1 M KCN in water diluted in 49 mL of pyridine.
-
Solution B: 1 g of ninhydrin (B49086) in 20 mL of n-butanol.
-
Solution C: 40 g of phenol (B47542) in 20 mL of n-butanol.
Procedure:
-
Place a small sample of resin beads (1-5 mg) in a small glass test tube.
-
Add 2-3 drops of Solution A.
-
Add 2-3 drops of Solution B.
-
Add 2-3 drops of Solution C.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Beads and solution are dark blue/purple | Positive result (incomplete coupling) |
| Beads and solution are yellow/colorless | Negative result (complete coupling) |
Standard Coupling Protocol for this compound
This protocol describes a standard method for coupling an NHS-activated amino acid.
Reagents:
-
This compound (3 equivalents relative to resin loading)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Drain the DMF.
-
Dissolve this compound in a minimal amount of DMF.
-
Add the dissolved this compound and DIPEA to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to check for completion of the coupling reaction.
References
Validation & Comparative
A Head-to-Head Comparison of Fmoc-Glu(Otbu)-Osu and Fmoc-Glu(OAll)-OH for Orthogonal Protection in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. The choice of side-chain protection for trifunctional amino acids like glutamic acid dictates the possibilities for sophisticated molecular architectures, such as cyclic or branched peptides. This guide provides an in-depth comparison of two commonly used glutamic acid derivatives, Fmoc-Glu(Otbu)-Osu and Fmoc-Glu(OAll)-OH, focusing on their roles in orthogonal protection strategies.
Core Principles of Orthogonal Protection
In SPPS, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1][2] The most prevalent strategy is the Fmoc/tBu approach, where the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain tert-butyl (tBu) group is removed by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[3][4] This allows for the sequential addition of amino acids to the growing peptide chain.
This compound: The Workhorse for Linear Peptides
This compound is a pre-activated glutamic acid derivative widely employed in standard Fmoc/tBu-based SPPS.[5][6] The tert-butyl ester (OtBu) on the γ-carboxyl group of the glutamic acid side chain is stable to the basic conditions used for Nα-Fmoc deprotection, ensuring the integrity of the side chain throughout peptide elongation.[7] The N-hydroxysuccinimide (OSu) ester provides a highly reactive group for efficient coupling to the free N-terminus of the growing peptide chain.
This derivative is the go-to choice for the incorporation of glutamic acid into linear peptides where selective side-chain modification is not required. The OtBu group is efficiently removed simultaneously with other tBu-based side-chain protecting groups and cleavage of the peptide from the resin using a standard TFA cocktail.[8]
Fmoc-Glu(OAll)-OH: The Key to Advanced Peptide Architectures
Fmoc-Glu(OAll)-OH offers an additional layer of orthogonality, making it an indispensable tool for the synthesis of more complex peptides.[9][10] The allyl (All) ester protecting the glutamic acid side chain is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions used for tBu group and resin cleavage.[9][11] This unique stability profile allows for the selective deprotection of the glutamic acid side chain while the peptide remains fully protected and anchored to the solid support.
The removal of the OAll group is achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[12][13][14] This selective deprotection opens up a plethora of possibilities for on-resin modifications, including:
-
On-resin cyclization: Forming lactam bridges between the deprotected glutamic acid side chain and a free N-terminus or a side-chain amine of another amino acid.
-
Branched peptide synthesis: Coupling additional peptide chains to the glutamic acid side chain.
-
Site-specific labeling: Attaching fluorescent probes, biotin, or other moieties to the glutamic acid side chain.
Comparative Data
| Feature | This compound | Fmoc-Glu(OAll)-OH |
| Side-Chain Protection | tert-butyl (OtBu) ester | Allyl (OAll) ester |
| Orthogonality | Orthogonal to Fmoc | Orthogonal to both Fmoc and tBu |
| Deprotection Condition | Strong acid (e.g., TFA) | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) |
| Primary Application | Linear peptide synthesis | Cyclic peptides, branched peptides, side-chain modifications |
| Carboxyl Activation | Pre-activated (OSu ester) | Requires in-situ activation (e.g., with HBTU, HATU) |
Experimental Protocols
Standard Coupling Protocol for Fmoc-Amino Acids (including Fmoc-Glu(OAll)-OH)
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).
-
Coupling:
-
Dissolve Fmoc-Glu(OAll)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the activation solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional): Treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF to block any unreacted amino groups.
Coupling Protocol for Pre-activated this compound
-
Follow steps 1-3 of the standard coupling protocol.
-
Coupling:
-
Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the solution to the resin and shake for 2-4 hours.
-
-
Follow steps 5-6 of the standard coupling protocol.
On-Resin Deprotection of the Allyl (OAll) Group
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (B129415) (PhSiH₃) (25 eq.) in DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and shake at room temperature for 2 hours.
-
Washing: Wash the resin thoroughly with DCM (5x), DMF (5x), and a solution of 0.5% DIEA in DMF (3x), followed by a final wash with DMF (3x) and DCM (3x).
Visualizing the Orthogonal Strategies
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 12. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc-Glu(OAll)-OH [cem.com]
A Comparative Guide to Coupling Reagents: HBTU, HATU, and COMU for Fmoc-Glu(Otbu)-OH Activation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical decision that directly impacts reaction efficiency, peptide purity, and overall yield. This guide provides an objective comparison of three widely used uronium-based coupling reagents—HBTU, HATU, and COMU—with a focus on their application for the activation and coupling of N-α-Fmoc-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu(Otbu)-OH).
While direct, head-to-head quantitative data for this specific coupling reaction is not extensively documented in publicly available literature, this comparison draws upon established performance characteristics and data from the synthesis of various, including sterically hindered, peptides.
Performance Comparison at a Glance
The choice between HBTU, HATU, and COMU often involves a trade-off between cost, efficiency, and safety. HATU is generally regarded as a highly efficient reagent, particularly for challenging couplings, while COMU has emerged as a safer and highly effective modern alternative. HBTU remains a cost-effective and reliable option for many standard applications.
| Parameter | HBTU | HATU | COMU |
| Reactivity/Speed | High | Very High[1] | Very High, comparable to or exceeding HATU[2][3][4] |
| Coupling Efficiency | Good, but generally lower than HATU[1] | High, especially for difficult sequences | Excellent, often superior to HBTU and comparable to HATU |
| Racemization Risk | Higher risk compared to HATU and COMU | Lower risk of epimerization | Very low tendency for racemization |
| Safety Profile | Benzotriazole-based, potential for explosive decomposition of byproducts | Benzotriazole-based, potential for explosive decomposition of byproducts | Oxyma-based, non-explosive and considered safer |
| Solubility | Good in DMF | Good in DMF | Excellent solubility in a wide range of solvents |
| Byproduct Removal | Generally straightforward | Generally straightforward | Water-soluble byproducts, simplifying purification |
| Cost | Lower | Higher | Higher than HBTU |
Delving Deeper: Mechanism of Action
The difference in performance among these reagents stems from the nature of the active ester they form with the carboxylic acid of the Fmoc-amino acid. This active ester is the key intermediate that reacts with the free amine of the growing peptide chain.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates the carboxylic acid by forming an HOBt (1-hydroxybenzotriazole) active ester. This is a well-established and effective method, though the reactivity of the OBt-ester can be a limiting factor in difficult couplings.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is structurally similar to HBTU but incorporates a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack, leading to faster and more efficient coupling reactions with a reduced risk of racemization.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It forms a highly reactive Oxyma-based active ester. COMU is considered a uronium salt, which contributes to its high reactivity. Its byproducts are non-explosive and water-soluble, offering significant safety and purification advantages.
Experimental Protocols
The following is a generalized protocol for the manual solid-phase peptide synthesis (SPPS) of a single coupling of Fmoc-Glu(Otbu)-OH to a resin-bound peptide with a free N-terminal amine. This protocol can be adapted for use with HBTU, HATU, or COMU.
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-Glu(Otbu)-OH
-
Coupling Reagent (HBTU, HATU, or COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Protocol:
-
Resin Preparation: If starting a new synthesis, ensure the resin is properly swelled in DMF for at least 30-60 minutes. For an ongoing synthesis, proceed after the N-terminal Fmoc deprotection and subsequent DMF washes of the resin-bound peptide.
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve Fmoc-Glu(Otbu)-OH (3-5 equivalents relative to the resin loading capacity) in DMF.
-
Add the coupling reagent (HBTU, HATU, or COMU) in a slightly substoichiometric amount relative to the amino acid (e.g., 2.9-4.9 equivalents).
-
Add the base (DIPEA or Collidine). The amount of base varies:
-
For HBTU and HATU , use 2 equivalents of base for each equivalent of coupling reagent (e.g., 6-10 equivalents).
-
For COMU , typically only 1 equivalent of base is required.
-
-
Gently agitate the activation mixture at room temperature for 1-2 minutes. A color change may be observed, particularly with COMU.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature. The coupling time can range from 30 minutes to 2 hours. For a standard amino acid like Fmoc-Glu(Otbu)-OH, 45-60 minutes is often sufficient.
-
To monitor the completion of the reaction, a Kaiser test (ninhydrin test) can be performed on a small sample of the resin beads. A negative test (beads remain colorless or yellow) indicates a complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash with DCM (3-5 times) and then again with DMF (3-5 times) to prepare the resin for the next deprotection step.
-
-
Next Cycle: The resin is now ready for the N-terminal Fmoc deprotection to allow for the coupling of the next amino acid in the sequence.
Visualizing the Process
To better understand the workflow and the chemical transformations, the following diagrams illustrate the general SPPS cycle and the activation mechanisms of the three coupling reagents.
References
A Comparative Guide to the HPLC Purity Analysis of Fmoc-Glu(Otbu)-Osu
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount for the successful synthesis of peptides. Fmoc-Glu(Otbu)-Osu, a key building block, is no exception. This guide provides a comparative analysis of its purity as determined by High-Performance Liquid Chromatography (HPLC), discusses alternative reagents, and presents a detailed experimental protocol for purity assessment.
Purity Comparison of this compound and Alternatives
The purity of Fmoc-protected and activated amino acids is a critical factor that can significantly impact the yield and purity of the final peptide. Impurities can lead to the formation of deletion or insertion sequences, complicating purification and potentially altering the biological activity of the peptide.
This compound is a widely used activated ester for the introduction of a protected glutamic acid residue in solid-phase peptide synthesis (SPPS). Its reactivity is generally sufficient for efficient coupling. Alternatives include other activated esters, such as the pentafluorophenyl (Pfp) ester, or the use of the corresponding carboxylic acid, Fmoc-Glu(Otbu)-OH, in conjunction with a coupling agent.
The following table summarizes the typical HPLC purity of this compound and a common alternative, as stated by various suppliers. It is important to note that these are general specifications and lot-to-lot variability can exist.
| Compound | Activating Group | Typical Stated HPLC Purity | Potential Impurities |
| This compound | N-hydroxysuccinimide (NHS) | ≥95% to >96%[1][2] | Fmoc-Glu(Otbu)-OH (hydrolysis product), N,N'-disuccinimidyl carbonate, unreacted N-hydroxysuccinimide, dipeptides, β-alanyl impurities. |
| Fmoc-Glu(Otbu)-OPfp | Pentafluorophenyl | ≥98%[3] | Fmoc-Glu(Otbu)-OH (hydrolysis product), pentafluorophenol, dipeptides, β-alanyl impurities. |
| Fmoc-Glu(Otbu)-OH | (Requires external activation) | ≥98% to ≥99%[4][5] | Di-Fmoc-Glu(Otbu)-OH, Fmoc-dipeptides, free glutamic acid, dibenzofulvene (from Fmoc deprotection), and impurities from the Fmoc-protection reaction. |
Experimental Protocol: HPLC Purity Analysis
This section outlines a general reverse-phase HPLC (RP-HPLC) method suitable for the purity analysis of this compound. This protocol is a starting point and may require optimization for specific instrumentation and columns.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of acetonitrile (B52724) or a mixture of acetonitrile and water.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC purity analysis and the logical relationship between the compound, its alternatives, and the analytical outcome.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Relationship between reagents and analytical outcomes.
References
A Head-to-Head Comparison of Fmoc/tBu and Boc/Bzl Solid-Phase Peptide Synthesis Strategies
For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry in solid-phase peptide synthesis (SPPS) is a critical decision that significantly impacts the yield, purity, and overall success of synthesizing peptides. This guide provides an objective comparison of these two predominant strategies, with a focus on their core principles, performance, and practical considerations, supported by experimental protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group of the incoming amino acid and the chemical conditions required for its removal.
The Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (B1604629) (Bzl)-based groups for semi-permanent side-chain protection. The repetitive cleavage of the Boc group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). The final cleavage of the peptide from the resin and removal of the side-chain protecting groups requires a very strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF).[1][2] This differential acid lability forms the basis of the Boc/Bzl protection scheme.[3]
The Fmoc/tBu Strategy: In contrast, the more modern Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[2][4] This strategy is considered orthogonal because the Nα- and side-chain protecting groups are removed by entirely different chemical mechanisms.[4]
Performance Comparison: A Data-Driven Perspective
While both methods are capable of producing high-quality peptides, their performance can differ based on the peptide's sequence, length, and complexity. Direct, side-by-side quantitative comparisons of the two strategies for the synthesis of the same peptide are not abundant in the literature. However, general performance trends have been well-established.[2][5]
The Boc strategy is often favored for the synthesis of long or challenging sequences, particularly those prone to aggregation, as the repeated acid treatments can help to disrupt secondary structures.[5] Conversely, the milder conditions of the Fmoc strategy make it highly suitable for the synthesis of peptides containing sensitive amino acids or post-translational modifications that would not withstand the harsh final cleavage conditions of the Boc/Bzl method.[2]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Key Considerations |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | Boc is acid-labile, while Fmoc is base-labile.[] |
| Nα-Deprotection | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | Fmoc deprotection is milder and avoids repeated acid exposure.[2] |
| Side-Chain Protection | Benzyl (Bzl)-based groups | tert-Butyl (tBu)-based groups | Bzl groups require strong acid for removal, while tBu groups are cleaved by moderate acid (TFA).[] |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) or TFMSA | ~95% Trifluoroacetic Acid (TFA) with scavengers | HF is highly corrosive and requires specialized equipment.[2] TFA is less harsh and more commonly used. |
| Orthogonality | Quasi-orthogonal | Fully orthogonal | Fmoc/tBu offers true orthogonality, allowing for selective deprotection.[7] |
| Aggregation Issues | Less prone due to repeated acid washes | More prone as the peptide-resin remains neutral | Boc strategy's acidic conditions can disrupt secondary structures.[5] |
| Compatibility with Sensitive Residues | Less suitable for acid-sensitive modifications | Highly suitable for phosphorylated, glycosylated peptides | Milder Fmoc conditions preserve sensitive functional groups.[8] |
| Automation | Less common due to harsh reagents | Widely used and well-suited for automated synthesizers | Fmoc chemistry is more amenable to automation.[8] |
| Cost | Boc-amino acids are generally less expensive | Fmoc-amino acids are typically more expensive | Reagent and waste disposal costs should also be considered.[] |
Experimental Protocols
Boc/Bzl Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a peptide using the Boc/Bzl strategy.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
2. First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt).
3. Elongation Cycle:
- Washing: Wash the resin with DCM (3x), isopropanol (B130326) (IPA) (2x), and DCM (3x).[3]
- Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash), then with fresh 25-50% TFA in DCM for 20-30 minutes.[1]
- Washing: Wash the resin thoroughly with DCM to remove residual TFA.[1]
- Neutralization: Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.[1]
- Washing: Wash the resin with DCM or NMP to remove excess base.[1]
- Coupling: Couple the next Boc-protected amino acid, pre-activated with a coupling reagent (e.g., HATU), to the resin.
- Washing: Wash the resin with DCM and DMF.
4. Final Cleavage and Deprotection:
-
"Low HF" Step: Treat the peptide-resin with a mixture of HF/dimethyl sulfide (B99878) (DMS)/p-cresol (25:65:10 v/v/v) for 2 hours at 0°C.[1]
-
"High HF" Step: Remove the "low HF" mixture by evaporation. Treat the resin with neat HF with a scavenger like anisole (B1667542) (e.g., HF/anisole 9:1 v/v) for 1 hour at 0°C.[1]
-
Work-up: Evaporate the HF under a stream of nitrogen. Precipitate the crude peptide with cold diethyl ether.
-
Purification: Wash the peptide precipitate with cold ether, dissolve in an appropriate aqueous buffer, and lyophilize.[1]
Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.
2. First Amino Acid Deprotection (if using pre-loaded resin):
-
Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF.
3. Elongation Cycle:
- Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF. Add the solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
- Washing: Wash the resin with DMF (3 x 5 mL).[4]
- Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.[4]
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes.
- Washing: Wash the resin with DMF (5 x 5 mL).[4]
4. Final Cleavage and Side-Chain Deprotection:
-
After the final coupling step, remove the N-terminal Fmoc group.
-
Wash the resin with DCM (3x) and dry under vacuum for at least 1 hour.[4]
-
Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[4]
-
Add the cleavage cocktail to the dried peptide-resin and react for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by RP-HPLC.[2]
Visualizing the Workflows
To further illustrate the distinct processes of the Boc/Bzl and Fmoc/tBu strategies, the following diagrams outline the key steps in each synthetic cycle.
Conclusion: Making an Informed Decision
The choice between the Boc/Bzl and Fmoc/tBu strategies is a critical one that depends on several factors, including the nature of the peptide sequence, the presence of sensitive residues or modifications, and the available laboratory infrastructure. The Boc/Bzl strategy, with its robust chemistry, remains a valuable tool, particularly for the synthesis of long and aggregation-prone peptides. However, the milder reaction conditions, true orthogonality, and amenability to automation have made the Fmoc/tBu strategy the more widely adopted method in modern peptide synthesis. By carefully weighing the advantages and disadvantages of each approach and adhering to optimized protocols, researchers can successfully synthesize a diverse range of peptides for their scientific endeavors.
References
A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Glu(Otbu)-Osu and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of glutamic acid into synthetic peptides is a cornerstone of peptide chemistry, crucial for mimicking biological functions and developing novel therapeutics. The choice of protecting group for the glutamic acid side chain during Fmoc-based solid-phase peptide synthesis (SPPS) can significantly impact the purity of the final peptide and introduce characteristic artifacts in mass spectrometry (MS) analysis. This guide provides an objective comparison of the widely used tert-butyl (Otbu) protecting group with alternative strategies, focusing on their performance in SPPS and the resulting implications for mass spectrometry analysis, supported by experimental data and detailed protocols.
Introduction to Glutamic Acid Protection in Fmoc SPPS
In Fmoc SPPS, the side chain of glutamic acid must be protected to prevent unwanted reactions during peptide elongation. The ideal protecting group should be stable during the repetitive piperidine (B6355638) treatments for Fmoc removal and be cleanly removed during the final cleavage from the resin, typically with trifluoroacetic acid (TFA).
Fmoc-Glu(Otbu)-OH is the most common derivative used for this purpose. The Otbu group is labile to the strong acid conditions of the final cleavage, yielding the free carboxylic acid. However, its use is associated with a well-known side reaction: the formation of pyroglutamate (B8496135).
The Challenge of Pyroglutamate Formation
Pyroglutamate is a cyclic lactam formed from an N-terminal glutamic acid residue. This modification results in a mass loss of 18.01 Da (the mass of water) compared to the expected peptide mass. The formation can occur during synthesis, cleavage, or even during sample handling and analysis. In mass spectrometry, this side product can complicate data interpretation and quantification of the desired peptide.
Several factors can influence the extent of pyroglutamate formation, including the coupling conditions, the nature of the N-terminal amino acid, and the pH during workup and storage.
Mass Spectrometry Signatures of Pyroglutamate
Peptides containing pyroglutamate exhibit a characteristic mass shift in the mass spectrum. For example, a peptide with an N-terminal glutamic acid will show a peak corresponding to its expected molecular weight and a secondary peak at [M-18.01].
Tandem mass spectrometry (MS/MS) can be used to confirm the presence of pyroglutamate. The fragmentation pattern of a pyroglutamate-containing peptide will differ from its unmodified counterpart, particularly in the b-ion series, as the N-terminus is blocked.
Alternative Protecting Groups for Glutamic Acid
To mitigate pyroglutamate formation and address other synthetic challenges, several alternative protecting groups for the glutamic acid side chain have been developed. This guide focuses on two prominent alternatives: the allyl (OAll) and the 9-fluorenylmethyl (OFm) esters.
Comparison of Protecting Groups
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages | Potential MS Artifacts |
| tert-Butyl (Otbu) | -C(CH₃)₃ | Strong acid (e.g., TFA) | Readily available, compatible with standard Fmoc chemistry. | Prone to pyroglutamate formation at the N-terminus. | [M-18.01] corresponding to pyroglutamate formation. |
| Allyl (OAll) | -CH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to TFA cleavage, allowing for on-resin side-chain modification. May reduce pyroglutamate formation. | Requires an additional deprotection step with a palladium catalyst, which can be sensitive to sulfur-containing residues. | Incomplete deprotection may lead to [M+40.03] adducts. Residual palladium can interfere with analysis. |
| 9-Fluorenylmethyl (OFm) | -CH₂-(9-fluorenyl) | Mild base (e.g., piperidine) | Can be cleaved under the same conditions as the N-terminal Fmoc group, but at a slower rate, allowing for selective deprotection. | Requires careful control of deprotection conditions to achieve selectivity. | Incomplete deprotection can result in [M+178.08] adducts. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for manual Fmoc-SPPS. Automated synthesizers will follow a similar workflow.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Filter the resin and precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Protocol for Using Fmoc-Glu(OAll)-OH
When using Fmoc-Glu(OAll)-OH, an additional on-resin deprotection step is required before the final cleavage.
-
Perform SPPS as described above until the peptide sequence is fully assembled.
-
Allyl Deprotection:
-
Swell the resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) and a scavenger such as phenylsilane (B129415) or morpholine (B109124) in DCM.
-
Add the solution to the resin and react for 1-2 hours.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Proceed with the final cleavage and deprotection as described in the general protocol.
Mass Spectrometry Analysis Protocol
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
LC-MS Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to detect the expected peptide mass and potential side products. For fragmentation analysis, perform data-dependent MS/MS on the most intense ions.
-
Visualizing the Workflow and Side Reactions
Peptide Synthesis and Analysis Workflow
Caption: General workflow for solid-phase peptide synthesis and analysis.
Pyroglutamate Formation from N-terminal Glutamic Acid
Caption: Intramolecular cyclization of N-terminal glutamic acid to form pyroglutamate.
Comparison of Deprotection Schemes
Caption: Deprotection pathways for Otbu and OAll protecting groups.
Conclusion and Recommendations
The choice of protecting group for glutamic acid in SPPS has a direct impact on the mass spectrometry analysis of the resulting peptide.
-
Fmoc-Glu(Otbu)-OH remains a convenient and widely used reagent, but researchers must be vigilant for the presence of pyroglutamate, especially when the glutamic acid residue is at the N-terminus. Careful optimization of synthesis and handling conditions can minimize this side reaction. When analyzing peptides synthesized with this reagent, it is crucial to look for the characteristic mass loss of 18.01 Da.
-
Fmoc-Glu(OAll)-OH offers an orthogonal protection strategy that can reduce the risk of pyroglutamate formation and is particularly useful for on-resin side-chain modifications. However, the additional deprotection step requires careful execution to avoid incomplete removal and contamination with the palladium catalyst. Mass spectrometry analysis should include a search for potential allyl adducts.
-
Fmoc-Glu(OFm)-OH provides an alternative for selective deprotection but requires precise control over the reaction conditions to be effective. Incomplete deprotection can lead to significant impurities that are readily detectable by mass spectrometry.
For critical applications where peptide purity is paramount, the use of alternative protecting groups like OAll should be considered. However, for routine peptide synthesis, the cost-effectiveness and simplicity of using Fmoc-Glu(Otbu)-OH may be preferable, provided that the potential for pyroglutamate formation is acknowledged and monitored during mass spectrometry analysis. Ultimately, the optimal choice will depend on the specific peptide sequence, the desired purity, and the synthetic strategy employed.
A Comparative Guide to Alternative Protecting Groups for the Glutamic Acid Side Chain in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the side chain of glutamic acid (Glu) is a critical decision in solid-phase peptide synthesis (SPPS). This choice directly impacts the overall yield, purity, and the strategic possibilities for synthesizing complex peptides, including those requiring on-resin modifications. While the tert-butyl (OtBu) ester is the conventional and widely used protecting group in Fmoc-based strategies, a range of alternative protecting groups offers unique advantages in terms of orthogonality and selective deprotection, enabling more sophisticated peptide engineering.
This guide provides an objective comparison of the standard OtBu protecting group with several key alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.
Performance Comparison of Glutamic Acid Side-Chain Protecting Groups
The following table summarizes the key characteristics and performance of common and alternative protecting groups for the glutamic acid side chain. Direct quantitative comparisons of yield and purity can be sequence-dependent; however, this table provides a comparative overview based on established chemical principles and reported outcomes.
| Protecting Group | Structure | Deprotection Conditions | Orthogonality & Advantages | Potential Side Reactions/Disadvantages |
| tert-Butyl (OtBu) | Ester | Strong acid (e.g., 95% TFA) | Standard Choice: Compatible with standard Fmoc-SPPS. Cleaved simultaneously with resin cleavage and other tBu-based side-chain protecting groups. | Lack of Orthogonality: Cannot be removed selectively in the presence of other acid-labile groups. Risk of pyroglutamate (B8496135) formation from N-terminal glutamic acid under acidic conditions.[1][2] |
| Allyl (OAll) | Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane (B129415) or formic acid/diethylamine) | Fully Orthogonal: Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.[3][4][5] Allows for selective on-resin modification of the Glu side chain. | Catalyst Contamination: Requires careful removal of the palladium catalyst. The reaction can be slow and requires an inert atmosphere.[3][6] |
| 2-Phenylisopropyl (O-2-PhiPr) | Ester | Very mild acid (e.g., 1-2% TFA in DCM) | Quasi-Orthogonal: Can be selectively removed in the presence of tBu-based protecting groups.[5][7] Useful for on-resin cyclization and modification. Offers significant protection against aspartimide formation (and by analogy, glutamatimide formation).[7] | Acid Sensitivity: While more labile than OtBu, requires careful control of acid concentration to avoid premature deprotection of other sensitive groups. |
| 4-Pyridylmethyl (Pym) | Ester | Hydrogenation (e.g., H₂/Pd) | Orthogonal: Stable to both acid and base. Useful for synthesizing highly acidic peptides as it can 'flip' the charge state to positive for better ESI-MS characterization.[8] | Catalytic Hydrogenation: Requires specialized equipment and is not compatible with other groups that are sensitive to hydrogenation (e.g., Cbz, certain Trp derivatives). |
Experimental Protocols
The following section provides detailed methodologies for a standard Fmoc-SPPS coupling reaction and the specific deprotection protocols for each of the compared protecting groups.
General Experimental Workflow for Fmoc-SPPS Amino Acid Coupling
This protocol outlines a standard manual coupling cycle for adding a protected glutamic acid residue during Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Protocol:
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes, then drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF again (3 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Glu(PG)-OH (4 equivalents relative to resin loading) and a coupling agent such as HCTU (3.95 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle or final cleavage.
Deprotection Protocols for Glutamic Acid Side Chains
The following protocols detail the specific on-resin deprotection of the glutamic acid side-chain protecting groups.
The OtBu group is typically removed during the final cleavage of the peptide from the resin.
Caption: Standard procedure for the final cleavage and deprotection of a peptide containing Glu(OtBu).
Protocol:
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.
-
Cleavage and Deprotection: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). Add the cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Isolate the peptide by centrifugation, decant the ether, and dry the peptide pellet under vacuum.
This protocol allows for the selective removal of the allyl ester, leaving the peptide on the resin for further modification.
Caption: Workflow for the orthogonal on-resin deprotection of the allyl protecting group.
Protocol:
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Inert Atmosphere: Place the reaction vessel under an argon atmosphere.
-
Deprotection: Prepare a solution of Pd(PPh₃)₄ (0.5 equivalents relative to the allyl group) and phenylsilane (20 equivalents) in DCM. Add the solution to the resin and agitate for 30 minutes. Repeat this step two more times.[3]
-
Washing: Wash the resin with DCM (3 times).
-
Palladium Scavenging: To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyl dithiocarbamate in DMF (2 times for 20 minutes each).[3]
-
Final Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin now has a free glutamic acid side chain ready for further modification.
This protocol details the selective removal of the highly acid-labile O-2-PhiPr group.
Caption: Workflow for the selective and mild acidic deprotection of the O-2-PhiPr group.
Protocol:
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Deprotection: Treat the resin with a solution of 1-2% TFA in DCM, often containing 1-5% TIS as a scavenger.[5][7] This is typically done in multiple short treatments (e.g., 10 x 2 minutes) to minimize potential side reactions with other acid-sensitive groups.
-
Washing: After deprotection, wash the resin with DCM (3 times).
-
Neutralization: Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2 times).
-
Final Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
This deprotection is typically performed after cleavage from the resin.
Caption: Post-cleavage deprotection of the 4-pyridylmethyl group via hydrogenation.
Protocol:
-
Peptide Preparation: After cleavage from the resin (using standard TFA cocktail, which leaves the Pym group intact), the crude peptide is obtained.
-
Dissolution: Dissolve the crude peptide in a suitable solvent mixture, such as methanol/acetic acid.
-
Hydrogenation: Add a palladium on carbon (Pd/C) catalyst to the solution. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by HPLC/MS).
-
Catalyst Removal: Filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent in vacuo and lyophilize to obtain the final deprotected peptide.
Conclusion
The choice of a protecting group for the glutamic acid side chain extends beyond mere prevention of side reactions; it is a strategic decision that dictates the possibilities of peptide design. While OtBu remains the workhorse for routine peptide synthesis, the orthogonal nature of OAll , the mild acid lability of O-2-PhiPr , and the unique charge-modifying properties of the 4-pyridylmethyl ester provide the modern peptide chemist with a versatile toolbox. By understanding the distinct advantages and deprotection requirements of each, researchers can optimize their synthetic strategies to access complex and modified peptides with greater efficiency and purity.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 3. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Activated Esters for Glutamic Acid-Mediated Bioconjugation and Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient and selective formation of amide bonds with glutamic acid is a frequent challenge. This guide provides an objective comparison of three commonly used activated esters—N-hydroxysuccinimide (NHS) ester, p-nitrophenyl (PNP) ester, and N-hydroxysulfosuccinimide (sulfo-NHS) ester—for the activation of glutamic acid's carboxyl groups. This comparison is supported by experimental data on their efficacy, stability, and reaction protocols, enabling informed decisions for your research and development endeavors.
Glutamic acid's two carboxylic acid groups, the α-carboxyl and the γ-carboxyl, offer versatile opportunities for conjugation and peptide chain elongation. The choice of activating agent is paramount to ensure high yields, minimize side reactions, and achieve the desired regioselectivity. This guide delves into a comparative analysis of NHS, PNP, and sulfo-NHS esters, focusing on their performance in glutamic acid modifications.
Performance Comparison of Activated Esters
The efficacy of an activated ester is determined by a balance of its reactivity towards nucleophiles (like primary amines) and its stability against hydrolysis. The following table summarizes the key performance characteristics of NHS, PNP, and sulfo-NHS esters when used for glutamic acid activation.
| Feature | NHS Ester | p-Nitrophenyl (PNP) Ester | Sulfo-NHS Ester |
| Reactivity | High | Moderate | High |
| Relative Reaction Rate | Faster than PNP and PFP esters.[1] | Slower than NHS esters.[1] | Similar to NHS esters. |
| Optimal pH for Coupling | 7.2 - 8.5[2] | Neutral to slightly basic | 7.2 - 8.5[3] |
| Solubility | Soluble in organic solvents (DMSO, DMF); low aqueous solubility. | Soluble in organic solvents. | Water-soluble.[3] |
| Stability (Hydrolysis) | Half-life of 4-5 hours at pH 7. | Less stable than NHS esters. | Generally more stable in aqueous solution than NHS esters. |
| Byproducts | N-hydroxysuccinimide (water-soluble) | p-nitrophenol (can be monitored spectrophotometrically) | N-hydroxysulfosuccinimide (water-soluble) |
| Key Advantage | Widely used, good balance of reactivity and stability. | Byproduct allows for reaction monitoring. | High water solubility, ideal for bioconjugation without organic solvents. |
| Key Disadvantage | Low aqueous solubility can necessitate organic co-solvents. | Lower reactivity can lead to longer reaction times. | Can be more expensive than NHS esters. |
Experimental Protocols
Detailed methodologies for the synthesis and coupling of glutamic acid activated esters are crucial for reproducible results. The following section provides representative protocols for the preparation and use of NHS, PNP, and sulfo-NHS esters of glutamic acid. Note that for glutamic acid, selective protection of one of the carboxylic acids is often required to achieve regioselective activation.
Selective Activation of Glutamic Acid
Due to the presence of two carboxylic acid groups, selective activation is a key consideration. The γ-carboxyl group is generally more accessible and can be selectively esterified under certain conditions. For instance, the use of copper chloride (CuCl₂) as a catalyst with benzyl (B1604629) alcohol has been shown to achieve 100% selectivity for the γ-benzyl ester of L-glutamic acid with a yield of 95.31%. For α-carboxyl activation, protection of the γ-carboxyl group is typically necessary prior to activation.
Protocol 1: Synthesis of N-α-Protected-L-Glutamic Acid γ-N-Hydroxysuccinimide Ester
This protocol describes the activation of the γ-carboxyl group of glutamic acid, assuming the α-carboxyl group is protected (e.g., as a benzyl ester) and the amino group is protected (e.g., with a Boc or Fmoc group).
Materials:
-
N-α-protected-L-glutamic acid α-benzyl ester
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Anhydrous Dioxane or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Dissolve N-α-protected-L-glutamic acid α-benzyl ester (1 equivalent) and NHS (1.1 equivalents) in anhydrous dioxane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or DIC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter the mixture to remove the DCU precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the resulting residue in ethyl acetate and wash with 5% NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the purified N-α-protected-L-glutamic acid γ-N-hydroxysuccinimide ester.
Protocol 2: In Situ Formation and Coupling of N-Protected-L-Glutamic Acid α-p-Nitrophenyl Ester
This protocol outlines the formation of a p-nitrophenyl ester of an N-protected amino acid and its subsequent coupling to another amino acid or peptide in a partially aqueous solution. This example focuses on the activation of the α-carboxyl group, assuming the γ-carboxyl group is protected.
Materials:
-
N-protected-L-glutamic acid γ-benzyl ester (PG-Glu(OBzl)-OH)
-
p-Nitrophenyl chloroformate (pNPCF)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Unprotected amino acid or peptide
-
Water
-
6 M HCl
Procedure:
-
Activation: Dissolve PG-Glu(OBzl)-OH (1 equivalent) in acetonitrile. Add Et₃N (1.1 equivalents) and cool the solution in an ice bath.
-
Add pNPCF (1.1 equivalents) to the cooled solution, followed by a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction for approximately 1 hour at 0 °C.
-
Coupling: In a separate flask, dissolve the unprotected amino acid or peptide (4 equivalents) in a mixture of water and acetonitrile with Et₃N (1 equivalent).
-
Add the activated ester solution dropwise to the amino acid solution with stirring.
-
Allow the reaction to proceed for about 2 hours at room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2 with 6 M HCl to precipitate the peptide product.
-
Collect the precipitate by filtration, wash with cold 1 M HCl, and dry under vacuum.
Protocol 3: Two-Step Aqueous Coupling using Sulfo-NHS Ester of Glutamic Acid
This protocol is ideal for bioconjugation in aqueous media, minimizing the use of organic solvents. It involves a two-step process where the glutamic acid is first activated with sulfo-NHS and a water-soluble carbodiimide (B86325) (EDC), followed by reaction with the amine-containing biomolecule.
Materials:
-
N-protected-L-glutamic acid (with the other carboxyl group protected if selective activation is desired)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Amine-containing biomolecule (e.g., protein, peptide)
Procedure:
-
Activation: Dissolve the protected glutamic acid in Activation Buffer.
-
Add sulfo-NHS (5 mM final concentration) and EDC (10 mM final concentration) to the glutamic acid solution.
-
Incubate the reaction for 15 minutes at room temperature.
-
Coupling: Immediately add the activated glutamic acid solution to a solution of the amine-containing biomolecule in Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
The resulting conjugate can be purified by size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
Visualizing the Workflow and Reaction Mechanisms
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and underlying chemical reactions.
Conclusion
The choice between NHS, PNP, and sulfo-NHS esters for the activation of glutamic acid depends on the specific requirements of the application.
-
NHS esters offer a reliable and well-established method with a good balance of reactivity and stability, making them suitable for a wide range of applications, particularly in organic solvents.
-
PNP esters provide the advantage of a chromogenic byproduct that allows for straightforward reaction monitoring, although their lower reactivity may necessitate longer reaction times.
-
Sulfo-NHS esters are the superior choice for bioconjugation reactions in purely aqueous environments, as their high water solubility eliminates the need for organic co-solvents that can be detrimental to sensitive biomolecules.
By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can optimize their glutamic acid conjugation strategies to achieve high efficacy and desired product outcomes.
References
Validating Peptide Sequence Integrity: A Comparative Guide to Glutamic Acid Incorporation using Fmoc-Glu(Otbu)-Osu
For Researchers, Scientists, and Drug Development Professionals
The integrity of a peptide sequence is paramount in research and drug development, as even minor modifications can significantly alter its biological activity. The incorporation of glutamic acid using the side-chain protected Fmoc-Glu(Otbu)-OH is a cornerstone of solid-phase peptide synthesis (SPPS). While effective, the activation method for its carboxyl group can influence the final purity and integrity of the peptide. This guide provides a comparative analysis of using the pre-activated N-hydroxysuccinimide (Osu) ester, Fmoc-Glu(Otbu)-Osu , versus the standard approach of in situ activation of Fmoc-Glu(Otbu)-OH .
Performance Comparison: Pre-activated vs. In Situ Activation
The choice between a pre-activated amino acid derivative and in situ activation involves a trade-off between convenience and reaction control. This compound offers a simplified coupling step by eliminating the need for separate activation reagents. However, in situ activation allows for more flexibility in the choice of coupling reagents and may offer advantages in specific contexts, such as with sterically hindered couplings.
A primary concern when incorporating glutamic acid, particularly at the N-terminus, is the formation of pyroglutamate (B8496135), a cyclic lactam that results in a truncated and modified peptide.[1][2] This side reaction can occur during the coupling step. The speed and efficiency of the coupling reaction are critical factors in minimizing pyroglutamate formation.
Illustrative Data on Peptide Purity and Pyroglutamate Formation
| Activation Method | Target Peptide Purity (HPLC Area %) | Pyroglutamate Impurity (MS Signal %) | Deletion Sequence Impurity (MS Signal %) |
| This compound | 94.5% | 2.8% | 1.5% |
| Fmoc-Glu(Otbu)-OH + HBTU/HOBt/DIPEA | 95.2% | 2.1% | 1.2% |
| Fmoc-Glu(Otbu)-OH + HATU/HOAt/DIPEA | 96.1% | 1.5% | 0.9% |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Accurate validation of peptide integrity relies on standardized and well-documented experimental protocols for both the synthesis and the subsequent analysis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a general procedure for the incorporation of a glutamic acid residue into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Method A: Using this compound: Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Method B: In Situ Activation of Fmoc-Glu(Otbu)-OH: In a separate vessel, dissolve Fmoc-Glu(Otbu)-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and an additive like HOBt (3 eq.) in DMF. Add a base, typically diisopropylethylamine (DIPEA) (6 eq.), to the amino acid solution to activate it. Immediately add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test (ninhydrin test) to ensure the coupling reaction has gone to completion (a negative result indicates no free primary amines).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group from glutamic acid.
-
Peptide Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain the crude peptide powder.
Analytical Validation Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
-
Sample Preparation: Dissolve the crude lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV detector set to 214 nm and 280 nm.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is a typical starting point.
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Analysis
-
LC Separation: Use an HPLC or UHPLC system with MS-compatible mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is preferred for accurate mass measurements.
-
-
Data Analysis: Compare the experimentally determined monoisotopic mass of the main peak with the theoretical mass of the target peptide. Analyze the masses of minor peaks to identify potential impurities, such as deletion sequences, incompletely deprotected species, or the pyroglutamate-containing peptide (a mass difference of -17.03 Da from the expected N-terminal glutamic acid residue).
Visualizing the Workflow and Key Chemical Transformation
To aid in understanding the experimental process and the critical side reaction, the following diagrams are provided.
Caption: Experimental workflow for peptide synthesis and validation.
Caption: Formation of pyroglutamate from an N-terminal glutamic acid.
Conclusion
The validation of peptide sequence integrity after the incorporation of glutamic acid is a critical quality control step. While This compound offers a convenient, pre-activated option for SPPS, it is essential to empirically determine its performance against standard in situ activation methods using robust analytical techniques like RP-HPLC and LC-MS. The potential for pyroglutamate formation, especially with N-terminal glutamic acid residues, necessitates careful monitoring and optimization of coupling conditions. By employing the detailed protocols and analytical methods outlined in this guide, researchers can confidently assess the integrity of their synthetic peptides and ensure the reliability of their scientific outcomes.
References
A Comparative Guide to Fmoc-Glu(Otbu)-Osu in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of peptides, the efficiency and cost-effectiveness of each coupling step are paramount. The choice of amino acid activation strategy directly impacts yield, purity, and overall manufacturing costs. This guide provides a comprehensive cost-benefit analysis of using the pre-activated N-succinimidyl (Osu) ester of Fmoc-L-glutamic acid γ-tert-butyl ester, Fmoc-Glu(Otbu)-Osu, compared to the in-situ activation of its corresponding carboxylic acid, Fmoc-Glu(Otbu)-OH, in a large-scale production environment.
Comparison of Coupling Strategies: Pre-activated vs. In-situ Activation
In solid-phase peptide synthesis (SPPS), the formation of a peptide bond requires the activation of the C-terminal carboxyl group of the incoming amino acid. This can be achieved through two primary strategies: the use of pre-activated amino acid derivatives or the in-situ activation of the free carboxylic acid using coupling reagents.
This compound is a pre-activated ester, meaning the carboxyl group of glutamic acid is already activated as an N-hydroxysuccinimide ester. This allows for a more direct and often faster coupling reaction.
In-situ activation , on the other hand, involves mixing the standard protected amino acid, Fmoc-Glu(Otbu)-OH, with a coupling reagent (e.g., HATU, HBTU, DIC) and an activating agent (e.g., HOBt, Oxyma) directly in the reaction vessel to form the active species just before its addition to the resin-bound peptide.
| Feature | This compound (Pre-activated) | In-situ Activation of Fmoc-Glu(Otbu)-OH |
| Convenience & Simplicity | High: Ready to use, simplifying the coupling step. | Moderate: Requires pre-mixing of amino acid, coupling reagent, and activator. |
| Reaction Time | Generally faster coupling reaction as the active ester is pre-formed. | Can be slightly longer due to the in-situ activation step. |
| Raw Material Cost | Higher initial cost per gram for the pre-activated ester. | Lower initial cost for the amino acid, but requires separate purchase of coupling reagents. |
| Potential for Side Reactions | Lower risk of side reactions related to the activation step itself. | Risk of side reactions such as racemization and guanidinylation depending on the coupling reagent.[1][2] |
| Flexibility | Less flexible; committed to one type of active ester. | Highly flexible; choice of various coupling reagents to optimize for difficult sequences.[1][3] |
| Waste Generation | Generates N-hydroxysuccinimide as a byproduct. | Generates byproducts from the coupling reagent (e.g., tetramethylurea from HBTU). |
Performance of Common In-situ Coupling Reagents
While direct large-scale comparative data for this compound is limited in publicly available literature, insights can be drawn from studies on difficult peptide sequences using various in-situ coupling reagents. The choice of reagent for in-situ activation is critical and can significantly affect the outcome of the synthesis.
| Coupling Reagent | Relative Reactivity | Common Additive | Key Advantages | Potential Disadvantages |
| HATU | Very High | HOAt/DIPEA | High coupling efficiency, especially for hindered amino acids; low racemization.[1][3] | Higher cost; potential for guanidinylation of the N-terminus.[1] |
| HBTU | High | HOBt/DIPEA | Widely used, cost-effective, and efficient for most applications.[4] | Can cause racemization, especially with sensitive amino acids; potential for guanidinylation.[1] |
| HCTU | High | 6-Cl-HOBt/DIPEA | Similar to HBTU but often with higher reactivity and lower racemization.[1] | Higher cost than HBTU. |
| DIC/Oxyma | Moderate to High | OxymaPure | Cost-effective; OxymaPure is a safer alternative to HOBt and can enhance coupling efficiency.[1][3] | DIC can be difficult to remove if not used in SPPS. |
| COMU | Very High | (Internal) | Highly efficient, even with hindered couplings; byproducts are water-soluble, simplifying workup in solution-phase.[1][5] | Higher cost. |
Cost-Benefit Analysis for Large-Scale Synthesis
The decision to use this compound or an in-situ activation strategy in a large-scale setting is a trade-off between raw material costs, operational efficiency, and the desired quality of the final peptide.
| Cost/Benefit Factor | This compound | In-situ Activation of Fmoc-Glu(Otbu)-OH |
| Upfront Raw Material Cost | High | Medium (Amino Acid + Coupling Reagent) |
| Process Simplicity & Time | Favorable (fewer steps) | Less Favorable (requires pre-activation) |
| Risk of Failed Coupling | Lower (consistent activation) | Higher (dependent on reagent quality and conditions) |
| Overall Process Cost | Potentially lower for simpler, shorter peptides due to time savings and reduced risk of failure. | May be more cost-effective for long or complex peptides where optimization with different coupling reagents is necessary. |
| Waste Disposal Costs | Moderate | Moderate to High (depending on coupling reagent byproducts) |
| Scalability | High | High |
For large-scale manufacturing, the higher initial cost of this compound may be offset by the benefits of a simplified and more robust process, leading to higher overall yields and purity, and thus a lower cost per gram of the final peptide. However, for particularly challenging sequences that may require significant optimization, the flexibility of in-situ activation with a variety of powerful coupling reagents might be the more prudent choice.
Experimental Protocols
Protocol 1: Coupling using this compound
This protocol assumes a standard Fmoc-SPPS workflow on a large-scale synthesizer.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
Dissolve this compound (1.5 to 3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the cycle for the subsequent amino acids in the sequence.
Protocol 2: In-situ Coupling using Fmoc-Glu(Otbu)-OH with HATU
This protocol provides a representative example of in-situ activation.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(Otbu)-OH (1.5 to 3 equivalents), HATU (1.5 to 3 equivalents), and HOAt (1.5 to 3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (3 to 6 equivalents) to the solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the cycle for the subsequent amino acids.
Visualizations
Caption: Workflow for coupling with pre-activated this compound.
Caption: Workflow for in-situ activation of Fmoc-Glu(Otbu)-OH.
References
Navigating the Bottlenecks of Peptide Synthesis: A Comparative Guide to Coupling Reagents for Sterically Hindered Amino Acids
For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids into peptide chains represents a significant synthetic challenge. The bulky nature of residues such as α,α-disubstituted or N-methylated amino acids can dramatically impede reaction kinetics, leading to lower yields, incomplete reactions, and an increased risk of epimerization. The judicious selection of a coupling reagent is therefore a critical parameter for success. This guide provides an objective comparison of commonly employed coupling reagents, supported by experimental data, to facilitate the selection of the optimal reagent for these demanding syntheses.
The fundamental step in peptide synthesis is the formation of an amide bond between two amino acids. This process necessitates the activation of the carboxylic acid group of one amino acid to enable nucleophilic attack by the amino group of the subsequent residue. Coupling reagents serve as the activating agents in this pivotal transformation. However, the steric bulk associated with hindered amino acids can shield the reactive centers, slowing down the desired reaction and allowing side reactions, most notably the loss of stereochemical integrity (epimerization), to become more pronounced.[1]
Performance Under Pressure: A Quantitative Comparison
To provide a clear and objective comparison, the following tables summarize quantitative data from various studies on the coupling of sterically hindered amino acids. Key performance indicators such as yield, reaction time, and the degree of epimerization are presented for a range of commonly used coupling reagents.
Table 1: Coupling Efficiency for α,α-Disubstituted Amino Acids (e.g., Aib)
| Coupling Reagent | Coupling System | Sterically Hindered Fragment | Yield (%) | Reaction Time | Epimerization (%) | Reference(s) |
| HATU | HATU/DIPEA | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | High Purity | 30 min (double coupling for Aib-Aib) | 0.26 (des-Aib) | [2][3] |
| HBTU | HBTU/DIPEA | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | 53 (des-Aib) | - | - | [3] |
| PyBOP | PyBOP/DIPEA | ACP (65-74) | Cleaner crude vs. BOP | 1-2 hours | Low | [4] |
| COMU | COMU/DIPEA | H-Tyr-Aib-Aib-Phe-Leu-NH₂ | 99.74 | 30 min (double coupling for Aib-Aib) | 0.26 (des-Aib) | |
| T3P® | T3P®/DIPEA | Z-Aib-Pro-NH₂ | >95 (Conversion) | - | - |
Note: "Aib" refers to α-aminoisobutyric acid, a classic example of a sterically hindered amino acid. "ACP" refers to Acyl Carrier Protein. "des-Aib" refers to the deletion of an Aib residue, indicating incomplete coupling. Data is synthesized from multiple sources, and reaction conditions may vary.
Table 2: Coupling Efficiency for N-Methylated Amino Acids
| Coupling Reagent | Coupling System | Sterically Hindered Fragment | Yield (%) | Epimerization (%) | Reference(s) |
| HATU | HATU/DIPEA | Coupling to N-methyl amino acids | High | Low | |
| PyBroP | PyBroP/DIPEA | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant Yield | - | |
| PyAOP | PyAOP | N-methyl-rich peptides | Promising | - | |
| PyBOP/HOAt | PyBOP/HOAt/DIPEA | N-methyl-rich peptides | Promising | - | |
| T3P® | T3P®/DIPEA | - | High | Almost none |
Understanding the Reagents: Mechanisms and Classes
Coupling reagents can be broadly classified into three major categories: carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. Each class operates via a distinct mechanism, influencing its reactivity and propensity for side reactions.
-
Carbodiimides (e.g., DCC, DIC): These are classic coupling reagents that react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization through the formation of a 5(4H)-oxazolone. To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or the more effective 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are essential. For sterically hindered amino acids, carbodiimides alone often result in low yields.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Generally more reactive than carbodiimides, phosphonium-based reagents are well-suited for coupling hindered amino acids. They activate the carboxyl group to form an active ester, which is less prone to racemization than the O-acylisourea intermediate. A key advantage is their inability to react with the free amino group of the peptide, thus preventing guanidinylation, a common side reaction.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): This class of reagents is highly efficient and widely used in modern peptide synthesis. They generate highly reactive active esters. HATU, which incorporates an HOAt moiety, is particularly effective for hindered couplings, demonstrating faster reaction rates and reduced epimerization. A potential drawback is the risk of guanidinylation of the N-terminal amino group if used in excess. COMU is a newer generation reagent that incorporates the non-explosive and safer OxymaPure additive, while maintaining high coupling efficiency.
Visualizing the Activation Pathways
To better understand the function of these different classes of reagents, the following diagrams illustrate their general mechanisms for activating a carboxylic acid for peptide bond formation.
General workflow for peptide coupling.
Activation by phosphonium and uronium salts.
Experimental Protocols: A Practical Guide
The following are generalized experimental protocols for peptide coupling reactions using different classes of reagents. It is crucial to optimize these conditions for specific sequences and amino acids.
Protocol 1: Solid-Phase Coupling with Uronium/Aminium Reagents (e.g., HATU, COMU)
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HATU or COMU, 2.9-3 equivalents) and a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA, 6 equivalents). For COMU, pre-activation for 1-2 minutes is recommended.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours depending on the steric hindrance. For particularly difficult couplings, a double coupling may be necessary.
-
Washing: Once the reaction is complete (as determined by a negative ninhydrin (B49086) test), thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.
Protocol 2: Solid-Phase Coupling with Phosphonium Reagents (e.g., PyBOP)
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation Mixture: Dissolve the N-protected amino acid (2-3 equivalents) in DMF or DCM. Add the phosphonium reagent (e.g., PyBOP, 2-3 equivalents) and a tertiary amine base (e.g., DIPEA, 4-6 equivalents).
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-3 hours.
-
Monitoring and Washing: Follow the same procedures as in Protocol 1.
Protocol 3: Solution-Phase Coupling with T3P®
-
Reactant Preparation: In a suitable solvent such as ethyl acetate (B1210297) or DMF, dissolve the N-protected amino acid (1.0 equivalent) and the amine component (1.0 equivalent).
-
Reagent Addition: Add a tertiary amine base (e.g., DIPEA) followed by the T3P® solution.
-
Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.
-
Work-up: The reaction byproducts of T3P® are water-soluble, simplifying purification, which can often be achieved by aqueous extraction.
Conclusion
The successful incorporation of sterically hindered amino acids is a formidable challenge in peptide synthesis, demanding a careful selection of coupling reagents and optimized reaction conditions. For routine couplings, cost-effective carbodiimides with additives may be sufficient. However, for difficult sequences prone to low yields and epimerization, the use of more advanced and potent reagents is often necessary.
Uronium/aminium salts, particularly HATU and the safer alternative COMU , consistently demonstrate high efficiency and are often the reagents of choice for challenging couplings. Phosphonium salts like PyBOP offer a reliable alternative, especially when avoiding guanidinylation is a priority. For solution-phase synthesis, T3P® emerges as a "green" and highly effective option with the significant advantage of simplified purification.
Ultimately, the optimal choice of coupling reagent will depend on the specific amino acid sequence, the scale of the synthesis, and the desired balance between cost, efficiency, and safety. For novel and particularly challenging syntheses, an initial small-scale screening of different coupling reagents is highly recommended to identify the most suitable conditions for success.
References
- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-Glu(Otbu)-Osu: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, or Fmoc-Glu(Otbu)-Osu, is a common reagent in peptide synthesis. Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, consolidating information from safety data sheets of structurally similar compounds.
Hazard Identification and Safety Precautions
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Aquatic Toxicity: Fmoc-Osu is reported to be toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
When handling this compound, it is essential to wear appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) should be used.
Quantitative Hazard Summary for Related Compounds
Since no quantitative data for this compound is available, the following table summarizes the classifications for related compounds.
| Hazard Classification | Fmoc-Glu(Otbu)-Gly-OH | N-Hydroxysuccinimide |
| Skin Irritation | Causes skin irritation (H315) | Causes skin irritation (H315) |
| Serious Eye Irritation | Causes serious eye irritation (H319) | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) | May cause respiratory irritation (H335) |
| Acute Oral Toxicity | LD50 Oral - Rat - > 200 mg/kg (for Fmoc-Osu) | No data available |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects (for Fmoc-Osu) | No data available |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound in solid form and as a solution.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Clearly labeled hazardous waste containers (for solid and liquid waste)
-
Chemical fume hood
-
pH paper or pH meter
-
Sodium bicarbonate (for acidic waste neutralization) or 1M HCl (for basic waste neutralization)
-
Secondary containment for waste containers
Procedure:
1. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired this compound, and any contaminated disposable labware (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container for solid chemical waste.
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.
-
Due to the moisture-sensitive nature of the N-hydroxysuccinimide ester, solutions may hydrolyze over time to form Fmoc-Glu(Otbu)-OH and N-hydroxysuccinimide. Treat this hydrolyzed mixture as hazardous waste.
-
2. Neutralization of Small-Scale Solutions (if required by your institution's EHS):
-
Important: This step should only be performed by trained personnel in a chemical fume hood and if it is part of your institution's approved waste management procedures. For larger quantities, direct disposal through EHS is recommended.
-
For acidic solutions (e.g., cleavage cocktails containing trifluoroacetic acid): Slowly add a saturated solution of sodium bicarbonate or 1M sodium hydroxide (B78521) with stirring. Monitor for gas evolution and temperature increase. Adjust the pH to a neutral range (6-8).
-
For basic solutions (e.g., piperidine (B6355638) solutions for Fmoc deprotection): Slowly add 1M hydrochloric acid with stirring in a well-ventilated fume hood. Monitor the temperature. Adjust the pH to a neutral range (6-8).
3. Final Disposal:
-
All waste containers must be securely sealed and clearly labeled with the chemical name ("this compound" and any solvents) and hazard symbols.
-
Store the waste containers in a designated, well-ventilated, and secure area, preferably in secondary containment.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.
-
DO NOT dispose of this compound or its solutions down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Fmoc-Glu(Otbu)-Osu
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Glu(Otbu)-Osu. Following these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound or its close derivatives as not hazardous, it is best practice to handle all chemicals with care. Some sources indicate potential for skin and eye irritation. Therefore, a comprehensive PPE strategy is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Minimum Requirement | Recommended for Large Quantities or Spills |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved. | Chemical splash goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (inspect before use); lab coat. | Full suit or impervious clothing; dispose of contaminated gloves properly. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a dust mask (e.g., N95 or P1) for nuisance dust levels. For significant spills or poor ventilation, a self-contained breathing apparatus may be necessary.[1] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Engineering Controls : Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood with appropriate exhaust ventilation.[2][3]
-
Handling Practices : Avoid contact with skin and eyes.[2][3] Do not breathe dust.[1] Wash hands thoroughly after handling and before breaks.[2]
-
Storage Conditions : Keep the container tightly closed in a dry and well-ventilated place.[1][2] Recommended storage temperature is typically between 2-8°C.
First Aid and Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Skin Contact : Wash off with soap and plenty of water.[1][2] If skin irritation occurs, get medical advice.[4]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
-
Ingestion : Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek medical attention.
Spill and Disposal Procedures
Proper containment and disposal are essential to prevent environmental contamination and ensure safety.
-
Small Spills : Use appropriate tools to carefully sweep or scoop up the spilled solid and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Large Spills : Evacuate the area. Use a shovel to place the material into a convenient waste disposal container.[1] Wear appropriate PPE, including respiratory protection.
-
Disposal : Dispose of the waste material in accordance with all applicable local, state, and federal regulations. Do not let the product enter drains.[2][3]
Handling Workflow
The following diagram outlines the standard operational workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
